molecular formula C12H12O3 B2672929 Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate CAS No. 142143-68-8

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Cat. No.: B2672929
CAS No.: 142143-68-8
M. Wt: 204.225
InChI Key: VZCKVTKAEPSBIS-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a synthetically accessible benzofuran derivative that serves as a key scaffold for investigating new therapeutic agents. The benzofuran core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various natural products . Researchers are particularly interested in benzofuran derivatives for their potential in oncology. Structural modifications on the benzofuran scaffold, such as the introduction of specific ester groups at the C-2 position, are known to be crucial for enhancing cytotoxic activity . This compound provides a foundational structure for developing novel anticancer agents, with potential mechanisms of action including the inhibition of key enzymatic pathways or the induction of apoptosis in cancer cells . Beyond oncology, benzofuran derivatives demonstrate significant potential in antimicrobial research. Certain halogenated analogs have shown promising activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans . The specific substitution pattern of the 3,6-dimethyl and the carboxylate ester on this compound makes it a valuable intermediate for further chemical functionalization, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize for potency and selectivity . Its research applications extend to the synthesis of more complex molecules for probing biological mechanisms and developing treatments for multifactorial diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCKVTKAEPSBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Introduction: The Benzofuran Core as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular architectures consistently appear in a multitude of biologically active and functionally significant compounds. The benzofuran scaffold, a bicyclic system formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a "privileged structure."[1] This motif is prevalent in a wide array of natural products and has been extensively utilized by synthetic chemists to develop novel therapeutic agents.[1] Benzofuran derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide focuses on a specific, synthetically valuable member of this class: This compound . This compound serves not only as a potential bioactive molecule in its own right but also as a crucial building block for the elaboration of more complex chemical entities. Its strategic substitution—a reactive ester handle at the 2-position and methyl groups influencing electronic and steric properties at the 3- and 6-positions—makes it a versatile platform for drug discovery and development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This compound is a well-defined chemical entity with the key identifiers and properties summarized below.

Chemical Structure
  • IUPAC Name: this compound[4]

  • CAS Number: 142143-68-8[4]

  • Molecular Formula: C₁₂H₁₂O₃[4]

  • Canonical SMILES: COC(=O)C1=C(C)C2=CC=C(C)C=C2O1[4]

  • InChI Key: VZCKVTKAEPSBIS-UHFFFAOYSA-N[4]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, absorption, and membrane permeability.

PropertyValueSource
Molecular Weight 204.225 g/mol [4]
Purity (Typical) >98%[4]
LogP (Octanol/Water) 3.083[4]
Hydrogen Bond Acceptors 3[4]
Physical Form Solid (predicted)[5]
Melting Point Data not available. For context, the related compound Methyl benzofuran-2-carboxylate has a melting point of 54-55 °C.[5]
Boiling Point Data not available. For context, the related compound Methyl benzofuran-2-carboxylate has a boiling point of 257.7 °C at 760 mmHg.[5]

Note: Experimental physical constants such as melting and boiling points for this specific substituted benzofuran are not readily found in public literature. The values for the unsubstituted parent ester are provided for contextual reference only and should not be considered as data for the title compound.

Section 2: Synthesis and Mechanistic Rationale

The construction of the benzofuran ring system is a classic objective in synthetic organic chemistry. Several robust methods exist, with one of the most reliable and versatile approaches being the cyclization of substituted phenols.[2][6] The synthesis of this compound can be efficiently achieved from a readily available substituted salicylaldehyde.

Synthetic Strategy: The Perkin-Oglialoro Reaction Variant

A common and effective strategy for synthesizing 2-carboxy-substituted benzofurans involves the reaction of a salicylaldehyde derivative with an α-halo ester in the presence of a base.[6] This pathway, a variant of the Perkin reaction, proceeds through initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Causality Behind Experimental Choices:

  • Starting Material: 2-Hydroxy-5-methylbenzaldehyde (4-methylsalicylaldehyde) is selected as it provides the C6-methyl group and the phenolic hydroxyl required for cyclization.

  • Reagent: Methyl 2-chloropropionate is chosen to introduce the C2-carboxylate and the C3-methyl group in a single step.

  • Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenolic hydroxyl, initiating the reaction, but mild enough to prevent undesired side reactions like ester hydrolysis.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to effectively dissolve the reactants and facilitate the SN2 reaction for the initial O-alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation and Intramolecular Cyclization

  • To a stirred solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of aldehyde), add anhydrous potassium carbonate (2.5 eq).

  • Add methyl 2-chloropropionate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Hydroxy-5-methyl- benzaldehyde F One-Pot Reaction: O-Alkylation & Cyclization A->F B Methyl 2-chloropropionate B->F C K₂CO₃ (Base) C->F D Acetonitrile (Solvent) D->F E Reflux (Heat) E->F G Workup & Purification (Filtration, Chromatography) F->G H Final Product: Methyl 3,6-dimethyl-1- benzofuran-2-carboxylate G->H

Caption: Synthetic workflow for this compound.

Section 3: Applications in Research and Drug Development

While specific biological data for this compound is limited in public literature, its structural motifs are strongly associated with significant pharmacological activity. Therefore, its primary value lies in its role as a molecular scaffold for building libraries of novel compounds.

A Scaffold for Anticancer Agents

The benzofuran core is a well-established pharmacophore in oncology research.[2] Derivatives have shown potent cytotoxic activity against various cancer cell lines.[7] The addition of halogen atoms or other functional groups to the benzofuran ring can significantly enhance binding affinity to molecular targets involved in cancer progression.[6] The title compound is an excellent starting point for such modifications. The ester at C2 can be readily converted to an amide, linking it to other pharmacophores, while the aromatic ring is available for further functionalization (e.g., halogenation, nitration).

A Building Block for Antimicrobial Agents

Benzofuran derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[1] The structural features of the benzofuran ring allow for effective interaction with microbial enzymes and cellular structures. By using the title compound as a template, researchers can synthesize novel derivatives to combat drug-resistant pathogens.

Visualization of the Privileged Scaffold Concept

This diagram illustrates how a core structure can be diversified to target multiple biological applications.

PrivilegedScaffold Core This compound C2-Ester Benzene Ring Amide Amide Derivatives Core:f1->Amide Amidation Halogen Halogenated Analogs Core:f2->Halogen Halogenation Other Further Heterocyclic Fusions Core:f2->Other Annulation App1 Anticancer Agents Amide->App1 App2 Antimicrobial Agents Amide->App2 Halogen->App1 App3 Anti-inflammatory Halogen->App3 App4 CNS Agents Other->App4

Caption: The benzofuran core as a versatile scaffold for drug discovery.

Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical compound intended for research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the benzofuran ring, a singlet for the C6-methyl group, a singlet for the C3-methyl group, and a singlet for the methyl ester protons. The aromatic protons would appear in the range of δ 7.0-7.8 ppm, while the methyl groups would appear at approximately δ 2.4-2.6 ppm and the ester methyl at δ 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR would show 12 distinct signals, including the carbonyl carbon of the ester (δ ~160-165 ppm), aromatic carbons (δ ~110-155 ppm), and the three methyl carbons (δ ~15-55 ppm).

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for structural verification.

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogenous solution is required.

Step 2: Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high resolution.

  • Acquire a standard proton spectrum (e.g., 16-32 scans).

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Step 3: Data Interpretation

  • Integrate the peaks to determine the relative number of protons for each signal. The ratio should correspond to the proposed structure.

  • Analyze the chemical shifts (δ) to confirm the electronic environment of the protons.

  • Confirm the absence of significant impurity peaks. The self-validating nature of this protocol lies in the direct correlation between the observed spectrum and the predicted structure; a mismatch would immediately invalidate the sample's identity or purity.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

  • Hazard Classification: This compound is classified as harmful. The GHS pictogram is GHS07 (Irritant/Harmful).[4]

  • Hazard Statements: H302 - Harmful if swallowed.[5] Similar compounds are also harmful in contact with skin and if inhaled.

Handling
  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828. Retrieved from [Link]

  • Mohan, P. S., & Kumar, S. (2007). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. Retrieved from [Link]

  • Asif, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2836. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. Retrieved from [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0303617). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Potential of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide explores the pharmacological potential of a specific derivative, Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate. While direct studies on this molecule are limited, this document synthesizes the extensive research on structurally related benzofuran compounds to project its potential therapeutic applications and guide future research. By examining the established anti-inflammatory, analgesic, anticancer, and antimicrobial properties of the benzofuran core, and considering the influence of its methyl and carboxylate substituents, we provide a comprehensive overview of its potential mechanisms of action, and propose experimental workflows for its evaluation.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the development of new therapeutic agents.[3][4] Its derivatives are known to possess a diverse range of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and neuroprotective effects.[5][6][7][8] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.[3]

The subject of this guide, this compound, features a benzofuran core with methyl groups at the 3 and 6 positions and a methyl carboxylate group at the 2-position. These substitutions are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. The ester group at the C-2 position, in particular, has been identified as a key site for the cytotoxic activity of some benzofuran compounds.[8]

Synthesis of this compound

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a general and adaptable synthetic route can be proposed based on established methods for creating substituted benzofuran-2-carboxylates. A common and effective approach involves the reaction of a substituted salicylaldehyde with an α-bromo ester.[9]

Proposed Synthetic Pathway:

A plausible synthetic route would start with 2-hydroxy-4-methylbenzaldehyde, which would undergo etherification with methyl 2-bromopropanoate in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile. This would be followed by an intramolecular cyclization to yield the desired product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions Salicylaldehyde 2-hydroxy-4- methylbenzaldehyde Intermediate Intermediate Ether Salicylaldehyde->Intermediate Etherification Bromoester Methyl 2-bromopropanoate Bromoester->Intermediate Base K₂CO₃ Base->Intermediate Solvent Acetonitrile Solvent->Intermediate Product Methyl 3,6-dimethyl-1- benzofuran-2-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Substituted Benzofuran-2-carboxylates [9]

  • To a solution of the appropriate salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol).

  • Slowly add the corresponding α-bromo ester (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.

  • Wash the organic layer with water (50 mL) and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be further purified by column chromatography.

Projected Pharmacological Potential

Based on the extensive literature on benzofuran derivatives, this compound is projected to exhibit several key pharmacological activities.

Anti-inflammatory and Analgesic Potential

Numerous benzofuran derivatives have demonstrated significant anti-inflammatory and analgesic properties.[5][10][11] These effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[7]

Mechanism of Action:

The anti-inflammatory action of many benzofuran compounds involves the downregulation of pro-inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[7]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus NF_kB NF-κB Activation Stimulus->NF_kB COX2_LOX COX-2 & LOX Expression NF_kB->COX2_LOX Prostaglandins Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzofuran Methyl 3,6-dimethyl-1- benzofuran-2-carboxylate (Proposed) Benzofuran->NF_kB Inhibition Benzofuran->COX2_LOX Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

In Vitro and In Vivo Evaluation:

  • In Vitro: The anti-inflammatory potential can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of NO production.[5]

  • In Vivo: Animal models such as the carrageenan-induced paw edema test in mice can be employed to evaluate anti-inflammatory activity, while the hot plate and formalin tests can assess analgesic effects.[10]

Anticancer and Cytotoxic Potential

The benzofuran scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer activity.[1][12] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[12][13]

Potential Mechanisms of Action:

  • Apoptosis Induction: Some benzofuran derivatives have been observed to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[14]

  • Cell Cycle Arrest: Certain compounds can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[6]

  • Enzyme Inhibition: Benzofuran-based molecules have been reported as inhibitors of crucial enzymes in oncology, such as histone lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinases (CDKs).[12]

Experimental Evaluation of Anticancer Activity:

  • Cell Viability Assays: The cytotoxic effects of this compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) using the MTT assay.[12][15]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be utilized to analyze apoptosis (using Annexin V/PI staining) and cell cycle distribution.

  • Western Blotting: This technique can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Table 1: IC₅₀ Values of Selected Benzofuran Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 8vHeLa3.7[6]
Compound 8vHepG28.0[6]
Compound 8vMCF-719.9[6]
Compound 28gMDA-MB-2313.01[12]
Compound 28gHCT-1165.20[12]
MBICMCF-70.73[15]
MBICMDA-MB-23120.4[15]
Antimicrobial and Antifungal Potential

Benzofuran derivatives have also been recognized for their broad-spectrum antimicrobial and antifungal activities.[5][8][9] The incorporation of different substituents on the benzofuran ring can significantly influence their efficacy against various microbial strains.

Proposed Mechanism of Action:

The precise antimicrobial mechanisms are varied but can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of a carboxylate group in the target molecule may enhance its ability to interact with microbial targets.

Evaluation of Antimicrobial Activity:

The antimicrobial potential of this compound can be determined using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

  • Position 2: The ester group at the C-2 position is often associated with cytotoxic activity.[8]

  • Position 3: The presence of a methyl group at the C-3 position has been shown to significantly increase the antiproliferative activity of some benzofuran derivatives.[16]

  • Benzene Ring Substituents: The position and nature of substituents on the benzene ring, such as the methyl group at C-6 in the target compound, can also modulate the biological activity.

Future Directions and Conclusion

While the pharmacological potential of this compound remains to be experimentally validated, the extensive research on the benzofuran scaffold provides a strong rationale for its investigation as a potential therapeutic agent. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, outlining the projected biological activities, potential mechanisms of action, and a clear roadmap for the systematic evaluation of this promising compound. Future studies should focus on the efficient synthesis of this compound and its comprehensive in vitro and in vivo characterization to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Synthesis and study the analgesic and anti-inflammatory effects of rigid benzofurane 3, 4 dihydroxy chalcon (DHC) in mice. (n.d.). PMC.
  • Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. (2025).
  • SYNTHESIS, DOCKING STUDIES AND DISCOVERY OF NOVEL ANTI- INFLAMMATORY AND ANALGESIC BENZOFURAN DERIV
  • Synthesis and Analgesic Activity of Some 1-Benzofurans, 1-Benzothiophenes and Indoles. (2025).
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (2023). PMC.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010).
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • . (n.d.).

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025).
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025).
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2025). ACS Omega.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
  • Synthesis, characterization, and biological activities of new benzofuran deriv
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC.
  • Mini review on important biological properties of benzofuran deriv

Sources

Solubility data of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Formulation Strategies for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Executive Summary this compound (CAS: 142143-68-8) is a lipophilic benzofuran ester commonly utilized as a scaffold in medicinal chemistry and organic synthesis. Its physicochemical profile is characterized by low aqueous solubility and high permeability (LogP ~3.1), necessitating precise formulation strategies to avoid experimental artifacts caused by compound precipitation ("crashing out") in aqueous bioassays. This guide provides a technical breakdown of its solubility behaviors in DMSO and water, supported by handling protocols for researchers.

Physicochemical Profile

Understanding the structural determinants of solubility is critical before attempting dissolution. The benzofuran core, fused with methyl substituents and an ester moiety, renders this molecule highly hydrophobic.

PropertyDataRelevance to Solubility
CAS Number 142143-68-8Unique Identifier
Molecular Weight 204.22 g/mol Small molecule; favorable for membrane permeability.
Formula C₁₂H₁₂O₃Organic, non-ionizable core.
LogP (Predicted) ~3.08Lipophilic. Indicates poor water solubility and high affinity for organic solvents.
H-Bond Donors 0Lack of donors reduces water interaction potential.
H-Bond Acceptors 3Limited capacity to engage with water networks.

Data Source: Computed physicochemical properties derived from structural analysis and vendor specifications [1, 2].

Solubility Data & Solvent Compatibility

Dimethyl Sulfoxide (DMSO)[1]
  • Solubility Status: High

  • Estimated Limit: ≥ 20 mg/mL (approx. 100 mM)

  • Technical Insight: The polar aprotic nature of DMSO effectively solvates the benzofuran ring system. It is the standard solvent for preparing stock solutions.

  • NMR Evidence: Routine characterization of benzofuran derivatives is performed in DMSO-d6, confirming stability and solubility at millimolar concentrations [3].

Water (Aqueous Buffers)
  • Solubility Status: Negligible / Poor

  • Estimated Limit: < 0.1 mg/mL (< 500 µM) without co-solvents.

  • Risk Factor: High risk of precipitation upon dilution. The compound is prone to forming colloidal aggregates in 100% aqueous media, which can lead to false positives in enzymatic or cell-based assays (pan-assay interference).

Solvent Compatibility Matrix
SolventSolubility RatingApplication
DMSO Excellent (+++++)Primary Stock Solution (10–50 mM)
Ethanol Good (++++)Alternative Stock; higher volatility
PBS (pH 7.4) Poor (-)Assay Buffer (Requires <1% DMSO)
Water Poor (-)Not recommended for direct dissolution

Experimental Protocols: Handling & Formulation

Objective: To prepare a stable assay-ready solution without precipitation.

Protocol A: Preparation of Master Stock (DMSO)
  • Weighing: Accurately weigh 20.4 mg of solid this compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Concentration: This yields a 100 mM stock solution.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which degrades the ester.

Protocol B: Aqueous Dilution (The "Crash-Out" Avoidance Method)

Directly adding high-concentration stock to water often causes immediate precipitation. Use the Intermediate Dilution Step .

  • Step 1 (Stock): Thaw 100 mM DMSO stock.

  • Step 2 (Intermediate): Dilute 1:10 in DMSO to create a 10 mM working stock.

  • Step 3 (Assay Prep): Slowly add the 10 mM working stock to the assay buffer (e.g., PBS + 0.1% BSA) while vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (v/v) .

    • Max Safe Concentration: Typically 100 µM in buffer. Above this, verify solubility using nephelometry (turbidity check).

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic for preparing and validating solutions of this compound.

SolubilityWorkflow Start Solid Compound (this compound) DMSO_Stock Prepare Master Stock (100 mM in DMSO) Start->DMSO_Stock QC_Check Visual Inspection: Is solution clear? DMSO_Stock->QC_Check Sonicate Sonicate (37°C, 5 min) QC_Check->Sonicate No (Cloudy) Dilution Prepare Intermediate Dilution (10 mM in DMSO) QC_Check->Dilution Yes Sonicate->QC_Check Aqueous Dilute into Aqueous Buffer (Final DMSO < 1%) Dilution->Aqueous Turbidity Turbidity Check (Precipitation Risk) Aqueous->Turbidity Success Ready for Assay Turbidity->Success Clear Fail Reformulate: Add Cyclodextrin or Reduce Conc. Turbidity->Fail Cloudy/Precipitate

Figure 1: Step-by-step decision tree for solubilization and aqueous dilution, highlighting critical checkpoints for precipitation (turbidity).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness in DMSO Stock Moisture contamination or saturation.Warm to 37°C; sonicate. Ensure DMSO is anhydrous.
Precipitation in Buffer "Crash-out" effect due to hydrophobicity (LogP ~3.1).Reduce final concentration. Add surfactant (e.g., 0.05% Tween-20) or carrier (e.g., cyclodextrin).
Inconsistent Assay Data Compound aggregation or adherence to plastic.Use low-binding plasticware. Verify concentration with HPLC.

References

  • Fluorochem. (n.d.). Methyl 3,6-dimethylbenzofuran-2-carboxylate Product Specifications. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). Methyl benzofuran-2-carboxylate (Related Compound) Physicochemical Properties. PubChem Compound Summary for CID 291153. Retrieved from

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Vol. 2013. (Demonstrates DMSO-d6 usage for benzofuran characterization). Retrieved from

Methodological & Application

Synthesis of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate from Salicylaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of methyl 3,6-dimethyl-1-benzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-methylsalicylaldehyde, and proceeds through a two-step sequence involving a base-catalyzed cyclocondensation followed by esterification. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and practical guidance.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged structures in drug design. The target molecule, this compound, incorporates key structural features that make it an attractive building block for the synthesis of more complex bioactive compounds. This guide delineates a reliable and reproducible synthetic route to this important intermediate.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The initial and key step is the construction of the 3,6-dimethyl-1-benzofuran-2-carboxylate core. This is achieved via a base-catalyzed condensation of 4-methylsalicylaldehyde with ethyl 2-chloropropionate. This reaction, a variation of the Rap-Stoermer reaction, proceeds through initial O-alkylation of the salicylaldehyde followed by an intramolecular aldol-type condensation to form the furan ring. The second stage involves the conversion of the resulting ethyl ester to the final methyl ester, for which a standard Fischer-Speier esterification protocol is provided.

Part 1: Synthesis of Ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate

This initial stage focuses on the construction of the benzofuran ring system. The selection of 4-methylsalicylaldehyde as the starting material is crucial as it provides the C6-methyl group in the final product. The C3-methyl and the C2-carboxylate functionalities are introduced by using ethyl 2-chloropropionate.

Reaction Mechanism

The reaction proceeds via a two-step sequence initiated by a base. In the first step, the base, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-methylsalicylaldehyde, forming a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (Williamson ether synthesis) with ethyl 2-chloropropionate to form an intermediate ether.

In the second step, a strong base, such as sodium ethoxide formed in situ or added, deprotonates the α-carbon of the propionate moiety, generating an enolate. This enolate then undergoes an intramolecular aldol-type condensation, attacking the aldehyde carbonyl group to form a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic benzofuran ring.

Diagram of the Reaction Workflow

Synthesis_Workflow cluster_0 Part 1: Benzofuran Ring Formation cluster_1 Part 2: Esterification 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde Cyclocondensation Cyclocondensation 4-Methylsalicylaldehyde->Cyclocondensation Ethyl_2-chloropropionate Ethyl_2-chloropropionate Ethyl_2-chloropropionate->Cyclocondensation Base_Solvent K2CO3, DMF Base_Solvent->Cyclocondensation Ethyl_Ester_Intermediate Ethyl 3,6-dimethyl-1- benzofuran-2-carboxylate Cyclocondensation->Ethyl_Ester_Intermediate Hydrolysis Saponification (Optional) Ethyl_Ester_Intermediate->Hydrolysis Carboxylic_Acid 3,6-dimethyl-1-benzofuran- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Esterification Fischer Esterification Carboxylic_Acid->Esterification Methanol_Acid Methanol, H2SO4 Methanol_Acid->Esterification Final_Product Methyl 3,6-dimethyl-1- benzofuran-2-carboxylate Esterification->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocol: Synthesis of Ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Methylsalicylaldehyde613-84-3136.1513.6 g (0.1 mol)Ensure purity
Ethyl 2-chloropropionate535-13-7136.5816.4 g (0.12 mol)Handle in a fume hood
Anhydrous Potassium Carbonate584-08-7138.2127.6 g (0.2 mol)Finely powdered
N,N-Dimethylformamide (DMF)68-12-273.09200 mLAnhydrous
Ethyl acetate141-78-688.11For extractionReagent grade
Hydrochloric acid (1 M)7647-01-036.46For work-up
Brine (saturated NaCl solution)N/AN/AFor work-up
Anhydrous Sodium Sulfate7757-82-6142.04For drying

Procedure

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylsalicylaldehyde (13.6 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 200 mL).

  • Stir the mixture at room temperature to dissolve the aldehyde.

  • Add finely powdered anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.

  • To the stirred suspension, add ethyl 2-chloropropionate (16.4 g, 0.12 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to 90-95 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After completion of the reaction (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (100 mL), followed by water (2 x 150 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 2% up to 10%) to afford ethyl 3,6-dimethyl-1-benzofuran-2-carboxylate as a pale yellow oil.

Part 2: Synthesis of this compound

The final step of the synthesis is the conversion of the ethyl ester to the target methyl ester. This can be achieved either by hydrolysis of the ethyl ester to the carboxylic acid followed by esterification with methanol, or directly via transesterification. The following protocol details the hydrolysis and subsequent Fischer-Speier esterification, which is a robust and high-yielding method.

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[1][2][3][4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of this species by a weak base (such as methanol or water) regenerates the acid catalyst and yields the final methyl ester.[1][3] The use of excess methanol helps to drive the equilibrium towards the product side.

Diagram of the Fischer-Speier Esterification Mechanism

Fischer_Esterification RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+HCH3)OH Protonated_Acid->Tetrahedral_Intermediate + CH3OH MeOH CH3OH Proton_Transfer R-C(OH)2(OCH3) Tetrahedral_Intermediate->Proton_Transfer - H+ Protonated_Ester_Intermediate R-C(O+H2)(OCH3)OH Proton_Transfer->Protonated_Ester_Intermediate + H+ Water_Loss R-C(=O+CH3)OH Protonated_Ester_Intermediate->Water_Loss - H2O Final_Ester R-COOCH3 Water_Loss->Final_Ester - H+ H2O H2O

Sources

Application Note and Detailed Protocol: Methyl Esterification of Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed protocols for the methyl esterification of benzofuran-2-carboxylic acid, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3][4][5][6] Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and a milder approach using (trimethylsilyl)diazomethane. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology grounded in established chemical principles and safety protocols.

Introduction

Benzofuran-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[2][4][6] The conversion of the carboxylic acid moiety to its corresponding methyl ester is a fundamental step in modifying the compound's polarity, reactivity, and pharmacokinetic properties. The methyl ester, methyl benzofuran-2-carboxylate, serves as a versatile intermediate for further synthetic elaborations, such as amidation or reduction.[1][3][7]

The choice of esterification method depends on the substrate's sensitivity to acidic conditions and temperature, as well as the desired scale and available laboratory resources. This application note details two robust and widely applicable protocols.

PART 1: Fischer-Speier Esterification: An Acid-Catalyzed Approach

The Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids to esters.[8][9][10] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol and/or by removing water as it is formed.[8][9]

Mechanistic Insight

The reaction proceeds via a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[8][11][12] This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of a water molecule yield the ester.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzofuran-2-carboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher ScientificUse of anhydrous solvent is crucial.
Sulfuric acid (H₂SO₄)Concentrated (98%)VWRHandle with extreme care.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
Brine (saturated NaCl solution)For washing.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)For drying.
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS gradeFor extraction.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzofuran-2-carboxylic acid (e.g., 1.0 g, 6.17 mmol).

  • Reagent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5 mol%) to the stirring solution. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases (check pH with litmus paper to ensure it is neutral or slightly basic).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl benzofuran-2-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzofuran-2-carboxylic acid in anhydrous Methanol add_catalyst Add conc. H₂SO₄ (catalyst) start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux quench Quench with water and neutralize with NaHCO₃ reflux->quench extract Extract with Et₂O or EtOAc quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify end end purify->end Pure Methyl Benzofuran-2-carboxylate

Caption: Workflow for Fischer-Speier Esterification.

PART 2: (Trimethylsilyl)diazomethane (TMS-diazomethane) Esterification: A Mild and Efficient Alternative

For substrates that are sensitive to harsh acidic conditions and high temperatures, esterification with TMS-diazomethane offers a mild and highly efficient alternative. This method is generally faster and produces high yields with minimal byproducts.[13][14] However, it is crucial to acknowledge that TMS-diazomethane is extremely toxic and requires strict safety precautions.[15][16][17][18]

Mechanistic Insight

The reaction of a carboxylic acid with diazomethane (or its TMS derivative) is a two-step process.[13][19][20][21] First, an acid-base reaction occurs where the carboxylic acid protonates the diazomethane to form a carboxylate anion and a methyldiazonium cation.[13][20][21] The highly reactive methyldiazonium cation is then subjected to nucleophilic attack by the carboxylate anion in an Sₙ2 reaction, yielding the methyl ester and liberating nitrogen gas.[13][19][20][21]

CRITICAL SAFETY WARNING

(Trimethylsilyl)diazomethane is a flammable liquid that is highly toxic upon inhalation and can be fatal.[16][17][18] It may also be harmful if ingested or absorbed through the skin and is a suspected carcinogen.[16][18] All manipulations involving TMS-diazomethane must be performed in a certified chemical fume hood.[15][16][17] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and double nitrile gloves, is mandatory.[15][16][17] In the event of exposure, seek immediate medical attention.[15][16][17]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzofuran-2-carboxylic acid≥98%Sigma-Aldrich
(Trimethylsilyl)diazomethane (TMS-diazomethane)2.0 M solution in hexanes or diethyl etherSigma-AldrichEXTREMELY TOXIC . Handle with extreme caution in a fume hood.
Methanol (MeOH)ACS gradeFisher Scientific
TolueneAnhydrous
Acetic acidGlacialFor quenching.
Round-bottom flask or vial
Magnetic stirrer and stir bar
Syringe and needleFor accurate addition of TMS-diazomethane.
Step-by-Step Protocol
  • Reaction Setup: In a well-ventilated chemical fume hood, add benzofuran-2-carboxylic acid (e.g., 100 mg, 0.617 mmol) to a clean, dry vial equipped with a magnetic stir bar.

  • Solvent Addition: Add a mixture of anhydrous toluene (4 mL) and methanol (1 mL) to the vial. Stir until the acid is completely dissolved.

  • TMS-diazomethane Addition: While stirring at room temperature, slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise via syringe until a faint yellow color persists and gas evolution (N₂) ceases. This indicates the complete consumption of the carboxylic acid. Typically, a slight excess (e.g., 0.34 mL, 0.68 mmol, 1.1 equivalents) is sufficient.

  • Reaction Monitoring: The reaction is usually complete within 5-15 minutes at room temperature. Monitor by TLC to confirm the disappearance of the starting material.

  • Quenching: Carefully quench the excess TMS-diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution stops.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is often of high purity. If necessary, it can be further purified by passing it through a short plug of silica gel, eluting with a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the pure methyl benzofuran-2-carboxylate.

Experimental Workflow: TMS-diazomethane Esterification

TMSD_Esterification_Workflow cluster_reaction Reaction (in Fume Hood) cluster_workup Work-up & Purification start Dissolve Benzofuran-2-carboxylic acid in Toluene/Methanol add_tmsd Add TMS-diazomethane solution dropwise start->add_tmsd stir Stir at room temperature (5-15 min) add_tmsd->stir quench Quench with acetic acid stir->quench evaporate Evaporate solvent quench->evaporate purify Purify via silica plug (if needed) evaporate->purify end end purify->end Pure Methyl Benzofuran-2-carboxylate

Caption: Workflow for TMS-diazomethane Esterification.

Summary and Comparison of Methods

ParameterFischer-Speier EsterificationTMS-diazomethane Esterification
Conditions Harsh (acidic, high temperature)Mild (room temperature, neutral)
Reaction Time 4-6 hours5-15 minutes
Reagents Inexpensive, common lab reagentsExpensive, specialized reagent
Safety Standard handling of strong acidsExtremely toxic , requires specialized handling
Work-up Multi-step (neutralization, extraction)Simple (quenching, evaporation)
Substrate Scope Good for robust moleculesExcellent for sensitive substrates
Byproducts WaterNitrogen gas

Conclusion

The methyl esterification of benzofuran-2-carboxylic acid can be effectively achieved by both the Fischer-Speier method and the use of TMS-diazomethane. The choice of protocol should be guided by the stability of the substrate, the required scale of the reaction, and the available safety infrastructure. While the Fischer esterification is a classic, scalable, and economical choice, the TMS-diazomethane method provides a rapid and high-yielding alternative for delicate molecules, provided that stringent safety measures are strictly followed.

References

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Moodle. Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Environmental Health & Safety. TMS Diazomethane Standard Operating Procedure.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane.
  • University of California, Los Angeles. (Trimethylsilyl) diazomethane Standard Operating Procedure. Retrieved from University of California, Los Angeles, Department of Chemistry & Biochemistry website.
  • Yale Environmental Health & Safety. (TRIMETHYLSILYL)DIAZOMETHANE - Standard Operating Procedure.
  • University of Illinois Urbana-Champaign, Division of Research Safety. Diazomethane. Retrieved from University of Illinois Urbana-Champaign website.
  • National Center for Biotechnology Information. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
  • Fisher Scientific. (2025, December 27). SAFETY DATA SHEET - (Trimethylsilyl)diazomethane, 2M in hexanes.
  • MDPI. (2020, January 15). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
  • HETEROCYCLES. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
  • Scribd. Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids.
  • PMC. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
  • LOCKSS. (2021, July 2). NEW SYNTHESIS OF ABEXINOSTAT.
  • Organic Chemistry Portal. Fischer Esterification.
  • PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PMC. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Acta Poloniae Pharmaceutica. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from Acta Poloniae Pharmaceutica website.
  • Sigma-Aldrich. Methyl benzofuran-2-carboxylate | 1646-27-1.

Sources

Application Note: Strategic Utilization of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a high-value pharmacophore precursor belonging to the "privileged scaffold" class of benzofurans. Its structural homology to clinically significant therapeutics—most notably the anti-arrhythmic agent Amiodarone and various hCA IX (Carbonic Anhydrase IX) inhibitors —makes it a critical intermediate in drug discovery.[1]

This guide details the scalable synthesis, functionalization, and therapeutic application of this intermediate.[1] Unlike generic protocols, this document focuses on the 3,6-dimethyl substitution pattern , where the C3-methyl group enhances lipophilicity and metabolic stability, while the C6-methyl group modulates electronic density, influencing potency in anticancer and antimicrobial applications.[1]

Structural Analysis & Pharmacophore Mapping[1]

The utility of this compound lies in its ability to serve as a rigid, lipophilic core that positions functional groups in specific vectors.

Key Structural Features:
  • C2-Ester Handle: A reactive electrophile ready for divergent synthesis (hydrolysis, amidation, reduction).[1]

  • C3-Methyl Group: Mimics the butyl chain of Amiodarone but with a smaller steric footprint, often used to probe the "tightness" of receptor binding pockets.

  • C6-Methyl Group: Blocks metabolic oxidation at the susceptible C6 position, potentially increasing the half-life (

    
    ) of the final drug candidate.[1]
    
DOT Visualization: Pharmacophore Divergence

The following diagram illustrates how this specific intermediate bridges the gap between raw materials and three distinct therapeutic classes.

G Start 2-Hydroxy-4-methyl acetophenone Core Methyl 3,6-dimethyl-1- benzofuran-2-carboxylate (The Intermediate) Start->Core Rap-Stoermer Cyclization Path1 Hydrolysis & Amidation Core->Path1 Path2 Reduction & Etherification Core->Path2 Path3 Hydrazinolysis Core->Path3 Drug1 Anticancer Agents (hCA IX Inhibitors) Path1->Drug1 Target: Tumor Hypoxia Drug2 Anti-arrhythmics (Amiodarone Analogues) Path2->Drug2 Target: Ion Channels Drug3 Antimicrobial Schiff Bases Path3->Drug3 Target: Bacterial DNA

Figure 1: Divergent synthesis workflow starting from the 3,6-dimethylbenzofuran core.[1]

Protocol 1: Scalable Synthesis (The Rap-Stoermer Route)[1]

While the Pechmann condensation is common for coumarins, the most efficient route for 3,6-dimethylbenzofurans is the Rap-Stoermer reaction (or interrupted Feist-Benary synthesis). This one-pot protocol utilizes 2-hydroxy-4-methylacetophenone and methyl chloroacetate.

Reaction Scheme

[1]
Materials
  • Substrate: 2-Hydroxy-4-methylacetophenone (1.0 eq)

  • Reagent: Methyl chloroacetate (1.2 eq)[1]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Accelerates the reaction via Finkelstein exchange.[1]

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-4-methylacetophenone (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol). Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The solution may turn yellow/orange.
    
  • Alkylation: Add Methyl chloroacetate (12 mmol) dropwise. If using KI, add it now.[1]

  • Cyclization (Critical Step): Heat the mixture to reflux (100–110°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The initial O-alkylation is followed by an intramolecular aldol condensation and subsequent dehydration to close the furan ring.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting acetophenone spot (

    
    ) should disappear, replaced by a highly fluorescent blue/purple spot under UV254 (
    
    
    
    ).[1]
  • Work-up:

    • Cool to room temperature.

    • Pour into crushed ice/water (100 mL) with vigorous stirring. The ester is lipophilic and will precipitate.

    • Filter the solid. If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 100% Hexane

    
     95:5 Hexane:EtOAc).
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.

Protocol 2: Divergent Functionalization

To utilize this intermediate in drug development, the C2-ester must be converted into a pharmacophore-active moiety.

A. Hydrolysis to Carboxylic Acid (Precursor for Amides)

The acid form is required to synthesize benzofuran-2-carboxamides , which have shown potent cytotoxicity against lung (A549) and breast (MCF-7) cancer lines [1, 3].[1]

  • Dissolve the methyl ester (1.0 eq) in Methanol/THF (1:1).[1]

  • Add NaOH (2M aq, 3.0 eq).

  • Reflux for 2 hours.

  • Acidify with HCl (1M) to pH 2.

  • Filter the precipitated 3,6-dimethyl-1-benzofuran-2-carboxylic acid .

B. Hydrazide Formation (Precursor for Antimicrobials)

Benzofuran hydrazides are key intermediates for synthesizing Schiff bases with antimicrobial and antifungal activity [5].[1]

  • Dissolve the methyl ester (1.0 eq) in Ethanol.[1]

  • Add Hydrazine Hydrate (99%, 5.0 eq).[1]

  • Reflux for 6–8 hours.

  • Cool; the benzofuran-2-carbohydrazide will crystallize out. Filter and wash with cold ethanol.

DOT Visualization: Synthesis Logic

Synthesis cluster_0 Pathway A: Anticancer cluster_1 Pathway B: Antimicrobial Ester Methyl 3,6-dimethyl- benzofuran-2-carboxylate Acid Carboxylic Acid (Hydrolysis) Ester->Acid NaOH/MeOH Reflux Hydrazide Carbohydrazide (Hydrazinolysis) Ester->Hydrazide N2H4 EtOH Amide Benzofuran-2-carboxamide (Coupling with Amines) Acid->Amide HATU/EDC R-NH2 Schiff Schiff Base / Triazole (Click Chemistry) Hydrazide->Schiff R-CHO or CS2/KOH

Figure 2: Functionalization pathways converting the ester intermediate into bioactive candidates.[1]

Therapeutic Applications & Case Studies

Oncology: hCA IX Inhibition

Recent studies highlight benzofuran-based carboxylic acids as inhibitors of human Carbonic Anhydrase IX (hCA IX) , a transmembrane protein overexpressed in hypoxic tumors.[1]

  • Mechanism: The benzofuran scaffold fits into the hydrophobic pocket of the enzyme, while the zinc-binding group (derived from the C2 position) disrupts enzymatic activity.[1]

  • Relevance of 3,6-Dimethyl: The C6-methyl group provides steric bulk that improves selectivity for the tumor-associated isoform (hCA IX) over the cytosolic isoforms (hCA I/II), reducing off-target side effects [4].[1]

Cardiovascular: Amiodarone Analogues

Amiodarone is a Class III anti-arrhythmic. However, it has significant toxicity (thyroid/pulmonary) due to its iodine content and lipophilicity.[1]

  • Application: Researchers use the 3,6-dimethylbenzofuran core to synthesize non-iodinated analogues. The C3-methyl replaces the butyl chain to lower lipophilicity slightly, while the C2-ester is reduced and aminated to form the amino-ethoxy side chain essential for ion channel blocking [2].

Data Summary: Biological Potential
Derivative TypeTargetCell Line / AssayActivity MetricRef
Carboxamide Cancer (Lung)A549IC50: ~0.8 – 3.0 µM[1]
Carboxamide Cancer (Breast)MCF-7IC50: ~2.0 – 7.0 µM[1]
Carboxylic Acid hCA IXEnzyme AssayKi: Sub-micromolar[4]
Hydrazide BacteriaS. aureusMIC: Comparable to stds[5]

Quality Control & Analytics

To ensure the integrity of the intermediate before proceeding to costly functionalization steps, the following analytical parameters must be met.

  • HPLC Purity: >98.0% (Area %).[1][2][4]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN:Water (Gradient 50:50

      
       90:10).[1]
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.45 (s, 3H, C6-CH3 )[1]
      
    • 
       2.55 (s, 3H, C3-CH3 )[1]
      
    • 
       3.95 (s, 3H, COOCH3 )[1]
      
    • 
       7.10–7.50 (m, 3H, Ar-H )[1]
      
    • Note: The absence of the -OH peak from the starting acetophenone is the primary indicator of cyclization.

  • Mass Spectrometry (ESI):

    
     calculated for C12H12O3: 205.08.[1]
    

References

  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis (Synthetic Communications). (2022). [1]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave Online. (2016).

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. (2019).[1]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. (2020). [1]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. (2021).

Sources

Application Note: Advanced Protocols for the Synthesis of Dimethyl Benzofuran Derivatives via Rap-Stoermer Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals requiring a robust, reproducible, and scientifically grounded protocol for the synthesis of dimethyl benzofuran derivatives via the Rap-Stoermer reaction.

Executive Summary

The Rap-Stoermer reaction is a base-catalyzed cascade condensation between salicylaldehydes (or 2-hydroxyaryl ketones) and


-haloketones.[1] It provides a direct, atom-economical route to 2-substituted benzofurans, a scaffold ubiquitous in pharmacophores (e.g., Amiodarone, Saprisartan). This guide details the synthesis of 2-acetyl-5-methylbenzofuran , a representative "dimethyl" derivative precursor, comparing a robust thermal batch protocol against a high-throughput microwave-assisted "green" method.

Mechanistic Insight & Scientific Rationale

Understanding the reaction mechanism is critical for troubleshooting low yields. The Rap-Stoermer is not a simple substitution; it is a tandem alkylation-cyclization-dehydration sequence.

The Cascade Mechanism[2]
  • O-Alkylation (Rate Determining Step): The base deprotonates the phenol, generating a phenoxide anion. This nucleophile attacks the

    
    -haloketone (SN2), forming an aryl ether intermediate.
    
  • Intramolecular Aldol Condensation: The base abstracts a proton from the methylene group of the ether. The resulting carbanion attacks the aldehyde carbonyl (intramolecular nucleophilic addition).

  • Dehydration/Aromatization: The resulting alkoxide/alcohol undergoes E1cB or E2 elimination of water to form the aromatic benzofuran ring.

Mechanistic Pathway Diagram

The following diagram illustrates the critical transition states and intermediates.

RapStoermerMechanism Start Salicylaldehyde + alpha-Halo Ketone Phenoxide Phenoxide Intermediate Start->Phenoxide Base Deprotonation Ether Aryl Ether (O-Alkylation) Phenoxide->Ether SN2 Attack (-Halide) Ether->Start Hydrolysis (If Wet) Enolate Enolate Formation Ether->Enolate Base (-H+) Cyclization Aldol Cyclization Enolate->Cyclization Intramolecular Attack Product 2-Acyl Benzofuran (Aromatized) Cyclization->Product -H2O (Dehydration)

Figure 1: Mechanistic cascade of the Rap-Stoermer reaction. Note that moisture can reverse the initial alkylation or hydrolyze the halo-ketone.

Experimental Protocols

Target Synthesis: 2-Acetyl-5-methylbenzofuran

Note: This molecule contains a methyl group on the benzene ring and a methyl group in the acetyl chain. Subsequent reduction (e.g., Wolff-Kishner) yields 2-ethyl-5-methylbenzofuran, while using


-chloropropiophenone would yield 2,3-dimethyl derivatives.
Method A: Robust Thermal Batch Protocol (High Scalability)

Recommended for gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) - Anhydrous, freshly ground.

  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate alkylation.

  • Acetonitrile (MeCN) or DMF - Anhydrous.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solubilization: Dissolve 5-methylsalicylaldehyde (10 mmol, 1.36 g) in anhydrous MeCN (30 mL).

  • Base Addition: Add K₂CO₃ (25 mmol, 3.45 g) and KI (1 mmol, 166 mg). Stir at room temperature for 15 minutes to ensure phenoxide formation (color change often observed).

  • Alkylation: Add chloroacetone (12 mmol, 0.96 mL) dropwise via syringe to control exotherm.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower R_f) should disappear; a fluorescent blue/purple spot (benzofuran) will appear at higher R_f.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KCl).

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (EtOH) or flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Method B: Green Microwave-Assisted Protocol (High Throughput)

Recommended for library generation and rapid optimization.

Reagents:

  • 5-Methylsalicylaldehyde (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Triethylamine (TEA) (0.5 eq) or DABCO (0.1 eq) - Catalytic basicity.

  • Solvent-free or minimal Ethanol.

Protocol:

  • Setup: In a 10 mL microwave process vial, combine 5-methylsalicylaldehyde (1 mmol) and chloroacetone (1.2 mmol).

  • Catalyst: Add TEA (0.5 mmol). Cap the vial.

  • Irradiation: Irradiate at 130°C for 10–15 minutes (Power: Dynamic to hold temp, typically 100-150W).

    • Note: The reaction generates water pressure; ensure the vial is rated for >15 bar.

  • Workup: Pour the reaction mixture directly into crushed ice/water (20 mL). The product often precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Operational Workflow & Decision Matrix

The following diagram outlines the decision process for selecting conditions and troubleshooting.

Workflow Start Select Substrate (Salicylaldehyde) Scale Scale of Reaction? Start->Scale Batch Method A: Thermal (>1 Gram) Scale->Batch Large Scale Micro Method B: Microwave (<500 mg) Scale->Micro Library/Small Monitor TLC/LC-MS Check (t = 2 hrs or 10 min) Batch->Monitor Micro->Monitor Decision Conversion > 90%? Monitor->Decision Workup Aqueous Workup & Extraction Decision->Workup Yes Retry Add KI catalyst or Increase Temp Decision->Retry No Purify Recrystallization or Column Workup->Purify Retry->Monitor

Figure 2: Operational workflow for Rap-Stoermer synthesis.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete O-alkylation due to steric hindrance or moisture.1. Use dry solvents (MeCN/DMF).2. Add KI (10 mol%) to catalyze the SN2 step.3. Verify base strength (K₂CO₃ is standard; Cs₂CO₃ is stronger).
O-Alkylated Intermediate Persists Cyclization step failed (Aldol failure).The base is strong enough to alkylate but too weak to cyclize. Switch to KOH/EtOH reflux or increase reaction temperature.
Polymerization/Tar Reaction too hot or chloroacetone degraded.1. Add chloroacetone dropwise at lower temps.2. Use freshly distilled chloroacetone (it polymerizes on storage).
Side Product: Benzofuran-3-ol Incomplete dehydration.This is the "dihydro" intermediate. Increase reflux time or add a trace of acid (p-TsOH) during workup to force aromatization.

Characterization Data (Expected)

For 2-acetyl-5-methylbenzofuran :

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.45 (s, 3H, Ar-CH₃ )
      
    • 
       2.60 (s, 3H, CO-CH₃ )
      
    • 
       7.20–7.50 (m, 3H, Ar-H)
      
    • 
       7.45 (s, 1H, H-3  of furan ring) — Diagnostic Peak.
      
  • ¹³C NMR: Distinct carbonyl peak (~185 ppm) and furan C-2 (~150 ppm).

References

  • Original Discovery: Stoermer, R. (1900). "Syntheses of benzofuran derivatives." Berichte der deutschen chemischen Gesellschaft.

  • Green Chemistry Optimization: Yoshizawa, M., et al. (2022). "TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans."[1][2] ChemistrySelect, 7, e202202243.[2] [2]

  • Microwave Protocols: Meshram, H. A., et al. (2012).[3] "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Tetrahedron Letters.

  • Mechanistic Review: "Research advances in the Rap-Stoermer reaction." (2025).[2][3][4][5] ResearchGate Review.

  • Aqueous Phase Transfer: "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media."[6] Arabian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Benzofuran Ester Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of benzofuran esters. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the rational selection of a solvent system.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring you can optimize your purification workflows with confidence and scientific rigor.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My benzofuran ester won't dissolve in the chosen solvent, even with heating. What's wrong?

A1: This is a classic case of a significant polarity mismatch between your solute (benzofuran ester) and the solvent. The fundamental principle of solubility, "like dissolves like," governs this interaction.[2][3] If your ester, which possesses moderate polarity due to the ester group and the aromatic benzofuran system, fails to dissolve, you have likely selected a solvent that is too nonpolar (e.g., hexane, petroleum ether) or, less commonly, extremely polar (e.g., water).

Troubleshooting Steps:

  • Re-evaluate Polarity: Benzofuran esters are aromatic esters. A good starting point is a solvent of intermediate polarity. Solvents containing functional groups similar to the solute are often effective solubilizers; for an ester, consider ethyl acetate.[4]

  • Systematic Solvent Change: Move to a more appropriate solvent. If you started with a nonpolar solvent like hexane, try a solvent of intermediate polarity such as toluene, dichloromethane (DCM), or ethyl acetate. If you started with a highly polar solvent like methanol and saw no solubility, the compound may be less polar than anticipated; try ethyl acetate or toluene.

  • Consider a Mixed Solvent System: If you find a solvent that dissolves the ester too well even when cold, and another in which it is completely insoluble, these may be candidates for a mixed solvent system. This technique is detailed in the FAQ section.[5][6]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[7] This happens when the temperature of the solution at its saturation point is higher than the melting point of your benzofuran ester.[8][9] Impurities can significantly depress the melting point of a compound, making oiling out more likely.[8][10]

Causality & Solutions:

  • Cause 1: The solution is too concentrated / Cooling is too rapid. The solution becomes supersaturated at a temperature above the compound's melting point.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation temperature.[7][8] Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required and prevent oiling out.[8]

  • Cause 2: The solvent's boiling point is too high. If the solvent's boiling point is significantly higher than the compound's melting point, oiling out is highly probable.

    • Solution: Choose a different solvent with a lower boiling point. For example, if your compound melts at 95°C and you are using toluene (boiling point 111°C), consider switching to ethyl acetate (boiling point 77°C) if solubility parameters allow.

  • Cause 3: High impurity load. Significant impurities can lower the melting point dramatically.

    • Solution: If possible, perform a preliminary purification step (e.g., flash chromatography) to remove the bulk of impurities before recrystallization. Alternatively, adding activated charcoal to the hot solution can sometimes adsorb impurities, which can then be removed via hot filtration.[8]

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: The absence of crystals in a cooled solution typically points to one of two scenarios: the solution is not supersaturated, or it is supersaturated but crystallization has not been initiated (nucleation has not occurred).

Troubleshooting Steps:

  • Address Lack of Supersaturation: This is the most common cause and results from using too much solvent.[7][8]

    • Action: Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. To check if significant compound remains in solution, dip a glass rod in the mother liquor and let the solvent evaporate; a large solid residue indicates that concentration is necessary.[8]

  • Induce Nucleation: If the solution is supersaturated, crystal growth needs a starting point.[7]

    • Scratching Method: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface.[11][12] The micro-scratches on the glass provide nucleation sites for crystal growth to begin.[12][13]

    • Seed Crystal Method: Add a single, tiny crystal of the pure benzofuran ester (if available) to the solution.[11][13] This provides a perfect template for further crystal lattice formation. You can also create seed crystals by dipping a glass rod in the solution, removing it, allowing the solvent to evaporate, and then re-introducing the rod with its solid residue into the solution.[11]

    • Further Cooling: If crystals still do not form, try cooling the solution in an ice-water bath to further decrease solubility.[12]

Q4: My yield is very low. How can I improve it?

A4: A low yield indicates that a significant portion of your product was lost during the process. Recrystallization always involves some loss of product, as some compound will remain dissolved in the cold mother liquor.[5] However, yields below 70-80% often indicate a correctable issue.

Common Causes & Improvements:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as more product remains in the mother liquor.[5][8]

    • Improvement: Use the minimum amount of hot solvent required to fully dissolve the solid. This creates a highly concentrated solution that maximizes crystal formation upon cooling.

  • Premature Crystallization: If crystals form too early during a hot filtration step, significant product can be lost.

    • Improvement: Use a slight excess of solvent before hot filtration and keep the funnel and receiving flask heated to prevent crystallization. Boil off the excess solvent after filtration before the final cooling step.

  • Inadequate Cooling: If the solution is not cooled sufficiently, more product will remain dissolved.

    • Improvement: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent can redissolve a portion of your product.

    • Improvement: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for benzofuran esters?

A1: The ideal solvent for recrystallizing a specific benzofuran ester should meet several key criteria:[6][14][15][16]

  • High Temperature Coefficient for Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or 0°C). This differential is the driving force for recrystallization.[14][15]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the benzofuran ester to prevent oiling out.[6] However, it should not be excessively low, as this can reduce the effective temperature differential for solubility.[6]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][14]

  • Chemical Inertness: The solvent must not react with the benzofuran ester.[14]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[3][14]

Q2: How do I perform a systematic solvent screening for a new benzofuran ester?

A2: A systematic, small-scale approach is the most efficient method:[2]

  • Preparation: Place small, equal amounts (e.g., 20-30 mg) of your crude benzofuran ester into several small test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities. A good starting set includes a nonpolar solvent (Hexane), a mid-polarity solvent (Toluene or Ethyl Acetate), and a polar protic solvent (Ethanol or Methanol).[17][18]

  • Room Temperature Test: Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable for single-solvent recrystallization.

  • Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube to the solvent's boiling point.[2] A good candidate solvent will dissolve the compound completely when hot.

  • Cooling Test: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. The ideal solvent will produce a large quantity of crystalline precipitate.

Q3: When and how should I use a mixed solvent system (solvent-antisolvent)?

A3: A mixed solvent system is employed when no single solvent exhibits the ideal solubility characteristics for your compound.[5][6] This is often the case when a compound is extremely soluble in one solvent and nearly insoluble in another. The two solvents chosen must be fully miscible with each other.[6] Common pairs include ethanol-water, ethyl acetate-hexane, and methanol-DCM.[5][16][19][20]

Procedure (Solvent/Antisolvent Approach): [19]

  • Dissolve your benzofuran ester in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • While keeping the solution hot, add the "bad" solvent (antisolvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the now-saturated solution to cool slowly and undisturbed to induce crystallization.

Q4: What are the best practices for cooling to get high-quality crystals?

A4: The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling is crucial for forming large, pure crystals.[15]

  • Initial Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels.[8] This slow decrease in temperature allows the crystal lattice to form in an orderly fashion, excluding impurities.

  • Rapid Cooling Issues: Crashing the solution into an ice bath immediately after heating will cause the solid to precipitate rapidly, forming small crystals that can trap impurities and solvent within the lattice.

  • Final Cooling: Once the flask has reached room temperature and crystal growth has significantly slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

Part 3: Protocols & Data

Experimental Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude benzofuran ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil (using a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid is just completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[5][15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5][15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[21]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove residual solvent.[22]

Experimental Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude benzofuran ester in the minimum amount of the near-boiling "good" solvent (e.g., ethanol).

  • Addition of Antisolvent: While keeping the solution hot, add the "bad" solvent (antisolvent, e.g., water) dropwise until the solution becomes persistently cloudy.[23]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol above.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Relative)[24]Comments & Typical Uses
Water1001.000Highly polar. Good for polar compounds, often used as an antisolvent with alcohols.[4][16]
Methanol650.762Polar protic. Good general-purpose solvent for moderately polar compounds.[3][25]
Ethanol780.654Polar protic. Excellent general-purpose solvent, less toxic than methanol. Often used with water.[4][16]
Acetone560.355Polar aprotic. Strong solvent, can dissolve many compounds even when cold. Often used in solvent pairs.[3][4]
Ethyl Acetate770.228Medium polarity. Excellent for many esters and moderately polar compounds. Often paired with hexane.[4][6]
Dichloromethane (DCM)400.309Medium polarity. Dissolves a wide range of compounds. Low boiling point can be a limitation.
Toluene1110.099Nonpolar aromatic. Good for less polar and aromatic compounds. High boiling point.
Hexane690.009Nonpolar. Good for nonpolar compounds. Frequently used as an antisolvent with more polar solvents.[3]

Part 4: Visual Workflows

Diagram 1: Solvent Selection Workflow

SolventSelection cluster_results Solubility Test Outcomes Start Start: Crude Benzofuran Ester Test_Solvents Test Solubility in: - Hexane (Nonpolar) - Ethyl Acetate (Mid-Polar) - Ethanol (Polar) Start->Test_Solvents Insoluble_Hot Insoluble when Hot Test_Solvents->Insoluble_Hot Result A Soluble_Cold Soluble when Cold Test_Solvents->Soluble_Cold Result B Ideal Soluble Hot, Insoluble Cold Test_Solvents->Ideal Result C Insoluble_Hot->Test_Solvents Try different solvent Find_Pair Identify 'Good' (Soluble Cold) and 'Bad' (Insoluble Hot) Solvents Soluble_Cold->Find_Pair Use_Single Use as Single Recrystallization Solvent Ideal->Use_Single Use_Mixed Use Mixed Solvent System Find_Pair->Use_Mixed

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Start Problem: Compound 'Oiled Out' During Cooling Reheat 1. Reheat Solution to Redissolve the Oil Start->Reheat Add_Solvent 2. Add Small Amount (1-5%) of Hot Solvent Reheat->Add_Solvent Slow_Cool 3. Cool Solution VERY Slowly (Insulate Flask) Add_Solvent->Slow_Cool Check Did it Oil Out Again? Slow_Cool->Check Success Success: Crystals Formed Check->Success No Failure Failure: Still Oiling Out Check->Failure Yes Reassess Reassess Solvent Choice: - Select solvent with lower BP - Consider pre-purification Failure->Reassess

Caption: Step-by-step workflow for troubleshooting the "oiling out" phenomenon.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Manasquan Public Schools. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]

  • Recrystallization using two solvents. (2012). YouTube. Retrieved from [Link]

  • 4. Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • 3.5: Inducing Recrystallization. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024). Vapourtec. Retrieved from [Link]

  • Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Retrieved from [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Recrystallization1. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Synthesis and Properties of Benzofuran-Fused Silole and Germole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • US3147280A - Preparation of benzofuran derivatives. (n.d.). Google Patents.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC. Retrieved from [Link]

  • TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. (n.d.). NCBI. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis. (2024). ACS Omega. Retrieved from [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. Retrieved from [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). PMC. Retrieved from [Link]

  • Benzofuran. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the hydrolytic instability of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (hereafter referred to as MD-BFC ).[1] While the methyl group at the C3 position provides partial steric protection (ortho-effect), the C2-ester linkage remains susceptible to nucleophilic attack by water and hydroxide ions, particularly in alkaline environments (


) or in the presence of esterases.

This support module provides validated protocols to stabilize MD-BFC using pH control, dielectric constant modification, and supramolecular encapsulation.[1]

Module 1: The pH Factor (Acid-Base Catalysis)[1]

The Science: Why pH is your primary variable

Ester hydrolysis follows a specific acid-base catalytic profile.[1] For benzofuran-2-carboxylates, the reaction is dominated by specific base catalysis (


), where the hydroxide ion attacks the carbonyl carbon.
  • High pH (> 7.0): The concentration of

    
     increases logarithmically. Even the steric hindrance of the 3-methyl group is insufficient to block the small hydroxide ion, leading to rapid degradation into the carboxylic acid and methanol.
    
  • Low pH (< 3.0): Specific acid catalysis (

    
    ) becomes relevant, though aromatic esters are generally more stable in acid than in base.
    
  • The Stability Window: The optimal stability is typically found in the weakly acidic region (pH 4.5 – 5.5), where both

    
     and 
    
    
    
    contributions are minimized.
Troubleshooting Guide: Buffer Selection

Q: My compound precipitates when I add it to the buffer. What is happening? A: MD-BFC is highly lipophilic. If you add a DMSO stock directly to a high-molarity aqueous buffer, the "salting-out" effect combined with low solubility causes precipitation.

  • Solution: Use a lower ionic strength buffer (10-50 mM) and maintain a co-solvent presence (see Module 2).

Q: Which buffer system should I use? Use the following validated buffer systems. Avoid phosphate buffers above pH 7.5 due to potential general base catalysis.

pH RangeRecommended BufferConcentrationNotes
4.0 – 5.5 Acetate 10 – 50 mMIdeal Range. Maximum stability.
5.5 – 6.5 MES 10 – 50 mMGood stability; minimal metal binding.
7.0 – 7.4 HEPES 10 – 25 mMUse only if physiological pH is strictly required. Expect

reduction.
> 8.0 None N/AContraindicated. Rapid hydrolysis expected.

Module 2: Solvent Engineering (Dielectric Constant)

The Science: Reducing Water Activity

Hydrolysis requires water.[1] By replacing a portion of the aqueous phase with organic co-solvents, you reduce the dielectric constant of the medium. This stabilizes the neutral ester molecule relative to the charged transition state required for hydrolysis.

Protocol: Co-Solvent Optimization

Standard Protocol:

  • Prepare a 1000x Stock Solution of MD-BFC in anhydrous DMSO.

  • Dilute into the aqueous buffer containing 10-20% (v/v) of a secondary co-solvent.

Recommended Co-solvents:

  • DMSO (Dimethyl sulfoxide): Excellent solubilizer, reduces water activity.[1]

  • Ethanol: Good, but volatile.[1]

  • PEG 400: Provides steric shielding and reduces dielectric constant.[1]

Self-Validation Step:

Prepare two vials: one with 100% Buffer and one with 20% PEG 400/Buffer. Incubate at 37°C for 4 hours. Analyze by HPLC. The PEG 400 sample should show >95% parent compound retention compared to the control.

Module 3: Supramolecular Shielding (Cyclodextrins)[1]

The Science: Molecular Encapsulation

For experiments requiring 100% aqueous media (where co-solvents are toxic to cells), Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard.[1]
  • Mechanism: The hydrophobic benzofuran core of MD-BFC enters the lipophilic cavity of the cyclodextrin.[1]

  • Result: The sensitive ester linkage at C2 is sterically shielded from bulk water and hydroxide ions, significantly increasing half-life.

Protocol: HP- -CD Complexation

Reagents:

  • MD-BFC (Solid or DMSO stock)[1]

  • HP-

    
    -CD (e.g., Trappsol® or Kleptose®)[1]
    

Workflow:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or buffer to a concentration of 20% (w/v) .[1]
    
  • Loading: Add MD-BFC to the vehicle.

    • Method A (Solid): Add excess solid MD-BFC, stir for 24h, filter (0.22

      
      ).
      
    • Method B (Solvent Assist): Add MD-BFC (dissolved in minimal acetone) dropwise to the stirring CD solution. Evaporate the acetone under nitrogen.

  • Validation: The solution should be clear. If cloudy, the drug concentration exceeds the complexation capacity (approx 1:1 molar ratio).

Module 4: Biological Stability (The Esterase Problem)

Q: I stabilized the pH, but my compound disappears in plasma/cell lysate. Why? A: Chemical hydrolysis is not the only threat. Plasma contains carboxylesterases that rapidly cleave esters regardless of pH.

Troubleshooting:

  • Diagnosis: Incubate MD-BFC in heat-inactivated plasma (56°C for 30 min) vs. active plasma. If stability is high in heat-inactivated but low in active plasma, the issue is enzymatic.

  • Intervention: Add a generic esterase inhibitor like PMSF (Phenylmethylsulfonyl fluoride) at 1 mM or BNPP to your assay buffer if the experimental design permits.[1]

Visualizing the Stability Strategy

The following diagram illustrates the decision logic for stabilizing MD-BFC based on your experimental constraints.

StabilityLogic Start Start: MD-BFC Formulation MediaCheck Is the media Biological (Plasma/Lysate)? Start->MediaCheck EnzymeIssue Risk: Esterase Cleavage MediaCheck->EnzymeIssue Yes pHCheck Check pH Requirement MediaCheck->pHCheck No (Buffer only) Inhibitor Add PMSF or BNPP (If assay permits) EnzymeIssue->Inhibitor Inhibitor->pHCheck Acidic pH 4.0 - 5.5 pHCheck->Acidic Optimal Neutral pH 7.0 - 7.4 pHCheck->Neutral Acceptable Basic pH > 8.0 pHCheck->Basic High Risk SolubilityCheck Can you use Co-solvents? Acidic->SolubilityCheck Neutral->SolubilityCheck BasicAction STOP: Chemical Hydrolysis Imminent. Adjust pH or Switch Compound. Basic->BasicAction YesSolvent Use 10-20% DMSO or PEG400 SolubilityCheck->YesSolvent Yes NoSolvent Strictly Aqueous Required SolubilityCheck->NoSolvent No Cyclodextrin Use 20% HP-beta-Cyclodextrin (Inclusion Complex) NoSolvent->Cyclodextrin

Caption: Decision matrix for stabilizing this compound. Blue nodes indicate decision points; Green nodes indicate stable conditions; Red nodes indicate high-risk factors.[1]

References

  • Alkaline Hydrolysis of Benzofuran Esters

    • Title: Alkaline hydrolysis of the methyl esters of benzo[b]furan-2-carboxylic acids.[1]

    • Source: Journal of the Chemical Society B: Physical Organic.
    • URL:[Link]

    • Relevance: Establishes the baseline instability of the benzofuran-2-carboxyl
  • Cyclodextrin Stabilization

    • Title: Cyclodextrins: Improving Delivery of Hydrophobic Compounds.[2][3]

    • Source: ALZET Technical Resources.
    • URL:[Link][1]

    • Relevance: Validates the use of HP- -CD for solubilizing and stabilizing hydrophobic esters.
  • General Ester Hydrolysis Kinetics

    • Title: Hydrolysis rate constants for enhancing property-reactivity rel
    • Source: US Environmental Protection Agency (EPA).
    • URL:[Link][1]

    • Relevance: Provides the fundamental kinetic models (

      
      , 
      
      
      
      ,
      
      
      ) used to determine the pH-rate profile.[1]
  • Steric Hindrance in Ester Hydrolysis

    • Title: Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
    • Source: Journal of Pharmaceutical Sciences (via ResearchG
    • URL:[Link]

    • Relevance: Explains the "ortho-effect" (3-methyl group) and why it provides only partial protection against hydrolysis.

Sources

Technical Support Center: Solubility Optimization for Benzofuran Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Paradox

Benzofuran carboxylates are a privileged scaffold in medicinal chemistry, frequently exhibiting high potency against kinases and metabolic targets. However, they present a distinct "solubility paradox": while the carboxylate moiety suggests water solubility at physiological pH, the planar benzofuran core drives strong


-

stacking interactions.

In cell culture environments, this leads to a specific failure mode: Micro-precipitation.

Unlike gross precipitation (visible turbidity), micro-precipitation forms colloidal aggregates that are invisible to the naked eye but devastating to data integrity. These aggregates can:

  • Sequester active compound , causing false negatives (loss of potency).

  • Physically damage cell membranes , causing false positives (non-specific toxicity).

  • Scatter light , interfering with fluorescence/absorbance readouts.

This guide provides a self-validating workflow to maintain benzofuran carboxylates in a monomeric, bioavailable state.

Module 1: Stock Solution Integrity

Q: My compound precipitates inside the DMSO stock vial after a few weeks. Why?

A: The culprit is likely hygroscopic water uptake driving


-stacking. 

DMSO is highly hygroscopic. It absorbs moisture from the air every time a vial is opened. Water acts as an "anti-solvent" for benzofurans, reducing the solubility limit. Once nuclei form, the planar benzofuran rings stack efficiently (like plates), creating thermodynamically stable crystals that are difficult to re-dissolve.

The Fix: Anhydrous Protocol

  • Solvent: Use only anhydrous DMSO (stored over molecular sieves).

  • Storage: Aliquot stocks immediately upon preparation into single-use vials to avoid freeze-thaw cycles.

  • Re-solubilization: If precipitation occurs, sonication alone is often insufficient. Heat the sealed vial to 37°C for 10 minutes before sonication to break the crystal lattice energy.

Module 2: The "Calcium Trap" & Dilution Shock

Q: The stock is clear, but the compound precipitates immediately upon addition to DMEM/RPMI. Is it the concentration?

A: It is likely a "Calcium Trap" reaction, not just concentration.

Benzofuran carboxylates are anionic at pH 7.4. Cell culture media (DMEM, RPMI) contain high concentrations of Calcium (


) (~1.8 mM).
  • Mechanism: The carboxylate anions coordinate with divalent calcium ions.

  • Result: Formation of insoluble Calcium-Benzofuran salts (soap scum analog).

  • Aggravator: Direct addition of 100% DMSO stock to media creates a "solvent shock," causing local supersaturation and immediate nucleation.

The Solution: The "Sandwich" Dilution Protocol Do not add DMSO stocks directly to cell media. Use an intermediate dilution step in a calcium-free buffer.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (10x) (PBS w/o Ca/Mg) Stock->Inter 1:100 Dilution (Slow addition) Precip PRECIPITATION RISK (Ca++ Salt Formation) Stock->Precip Direct Addition Final Final Assay Well (1x) (Media + Cells) Inter->Final 1:10 Dilution (Rapid dispersion) Precip->Final Artifacts

Figure 1: The "Sandwich" dilution method prevents the high-concentration interaction of carboxylates with media calcium.

Protocol Steps:

  • Prepare Intermediate: Dilute your DMSO stock 100-fold into PBS (Calcium/Magnesium Free) . This creates a 10x working solution.

    • Why? PBS buffers the pH and lacks calcium, preventing salt formation during the critical transition from organic to aqueous phase.

  • Add to Cells: Add this 10x PBS intermediate to your cell culture media (1:10 dilution).

    • Result: The final calcium concentration is reached only when the compound is already diluted to 1x, remaining below the nucleation threshold.

Module 3: Advanced Formulation (Additives)

Q: Even with proper dilution, my


 curves plateau early. How do I keep high concentrations soluble? 

A: You need a molecular chaperone. Use HP-


-CD. [1][2][3]

At concentrations >10


M, simple solubility often fails. You require an excipient.[]
AdditiveMechanismProsConsRecommendation
BSA (Albumin) Binds lipophilic drugs non-specifically.Physiologically relevant (mimics serum).High Risk: Significantly reduces free drug concentration (

), shifting potency curves to the right.
Use only if serum-shift is part of the study design.
HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
Encapsulates hydrophobic core in a toroidal cavity.Increases solubility without reducing bioavailability (dynamic equilibrium). Low toxicity.Can deplete cholesterol from cell membranes at high % (>1%).Gold Standard. Use at molar ratio 1:5 (Drug:CD).
Tween-80 Surfactant micelle formation.Prevents aggregation.[5]High Toxicity: Often lyses cells or alters membrane permeability above 0.05%.Avoid in cell-based assays if possible.

Protocol: Cyclodextrin Complexation

  • Dissolve HP-

    
    -CD in PBS to create a 20% (w/v) stock.
    
  • Use this CD-PBS solution to prepare your Intermediate Dilution (from Module 2).

  • Allow 15 minutes of shaking for the drug to equilibrate into the cyclodextrin cavity before adding to cells.

Module 4: Troubleshooting & Validation

Q: How do I prove the compound is actually in solution and not just a suspension?

A: Visual clarity is deceptive. Use Nephelometry or Microscopy.

The "Light Scattering" Check (Self-Validating Step): Before running your bioassay, perform this check in a clear-bottom plate (no cells):

  • Prepare your dilution series in media.

  • Measure Absorbance at 600 nm or 650 nm (where the compound does not absorb).

  • Interpretation:

    • OD < 0.005: Soluble.

    • OD > 0.01: Aggregation/Precipitation detected.

Q: My cells are dying at high concentrations. Is it on-target toxicity or precipitation? A: Check for "Crystals of Death." Precipitated benzofurans often form needle-like crystals that physically pierce cell membranes.

  • Action: Inspect the high-concentration wells under 20x phase-contrast microscopy. If you see dark, needle-like structures or amorphous debris on top of the cell monolayer, the toxicity is an artifact of solubility, not pharmacology.

Summary of Critical Parameters
ParameterLimit/StandardReason
DMSO Final % < 0.5%Avoids solvent toxicity and solvent-induced precipitation.
Stock Storage -20°C, Single-usePrevents water uptake and crystal growth.
Diluent PBS (Ca/Mg Free)Prevents Calcium-Carboxylate salt formation.
Max Solubility Determine via OD600Prevents false negatives due to aggregation.
References
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Dissolution).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(12), 1977-1985.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US).

Sources

Technical Support Center: Purification of Crude Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges encountered during the synthesis of this compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you achieve the desired purity for your downstream applications.

Diagram: General Purification Workflow

PurificationWorkflow Crude_Product Crude Methyl 3,6-dimethyl- 1-benzofuran-2-carboxylate Workup Aqueous Workup Crude_Product->Workup Remove inorganic salts, water-soluble impurities Initial_Analysis Initial Purity Assessment (TLC, 1H NMR) Recrystallization Recrystallization Initial_Analysis->Recrystallization High concentration of target compound Column_Chromatography Flash Column Chromatography Initial_Analysis->Column_Chromatography Complex mixture or isomeric impurities Workup->Initial_Analysis Final_Analysis Purity Confirmation (NMR, LC-MS, etc.) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Purity criteria met

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product suggests the presence of several types of impurities. Based on common synthetic routes to benzofuran derivatives, these likely include:

  • Unreacted Starting Materials: Depending on the specific synthesis, you may have residual 2,5-dimethylphenol, and a pyruvate derivative.

  • Polymeric Byproducts: Acidic or high-temperature reaction conditions can lead to the formation of high molecular weight, colored polymers.

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can generate various structural isomers or related benzofuran species.[1]

  • Residual Catalyst and Solvents: Catalysts (e.g., acids, bases, or metals) and high-boiling point solvents (e.g., DMF, DMSO) are common contaminants.[2]

An initial purity assessment using Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly recommended to identify the complexity of the mixture before proceeding with purification.[3][4][5]

Q2: What is the best initial purification step for a large-scale synthesis?

A2: For large-scale syntheses (multi-gram to kilogram), recrystallization is often the most practical and economical initial purification step.[6][7] It is highly effective at removing the bulk of impurities, especially if your crude product is relatively rich in the desired compound. The choice of solvent is critical for successful recrystallization.

A good starting point for this compound, which is a moderately polar methyl ester, would be a solvent system like methanol/water, ethanol/water, or ethyl acetate/hexanes.[6][8] The goal is to find a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][9]

Q3: I performed a recrystallization, but the purity did not improve significantly. What should I do next?

A3: If a single recrystallization is insufficient, you have a few options:

  • Perform a Second Recrystallization: Sometimes, a second pass is necessary to achieve the desired purity. Ensure you are using the optimal solvent system and allowing for slow cooling to promote the formation of pure crystals.[10][11]

  • Charcoal Treatment: If your product is colored, adding activated charcoal to the hot solution before filtration can help remove colored impurities.[10] Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.[10]

  • Proceed to Column Chromatography: If impurities have similar solubility profiles to your product, or if you are dealing with isomeric impurities, recrystallization may not be effective. In this case, flash column chromatography is the recommended next step for achieving high purity.[5][11][12]

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. 1. Too much solvent was used.2. The solution is supersaturated but requires nucleation.3. The compound may have "oiled out."1. Boil off some of the solvent to increase the concentration and allow it to cool again.[9]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[9]3. If an oil forms, reheat the solution, add slightly more of the more soluble solvent (if using a mixed system), and cool slowly. Oiling out often happens when the solution cools too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[10]
Crystallization happens too quickly, "crashing out" of solution. 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Reheat the flask to redissolve the solid, add a small amount of additional hot solvent, and allow it to cool more slowly.[10]2. Insulate the flask to slow the cooling rate. Rapid precipitation can trap impurities within the crystal lattice.[10]
Low recovery of the purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. The product was filtered before crystallization was complete.3. The product is more soluble in the chosen solvent than anticipated.1. Cool the filtrate in an ice bath to try and recover more product. Concentrate the mother liquor and attempt a second recrystallization.2. Ensure the flask has reached room temperature and then been cooled in an ice bath for at least 15-20 minutes before filtering.3. Re-evaluate your choice of solvent. A different solvent or solvent pair may provide better recovery.

Guide 2: Troubleshooting Flash Column Chromatography

Diagram: Flash Column Chromatography Troubleshooting

ColumnChromatographyTroubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation (Overlapping Spots on TLC) Start->Poor_Separation Cracked_Column Cracked or Channeling Silica Gel Start->Cracked_Column Compound_Stuck Compound Won't Elute from Column Start->Compound_Stuck Low_Yield Low Recovery of Product Start->Low_Yield Sol_Poor_Separation Adjust Solvent System: - Decrease polarity for better separation. - Try a different solvent system (e.g., Toluene/EtOAc). Poor_Separation->Sol_Poor_Separation Sol_Cracked_Column Repack Column: - Ensure even packing of silica gel. - Avoid letting the column run dry. Cracked_Column->Sol_Cracked_Column Sol_Compound_Stuck Increase Solvent Polarity: - Gradually increase the percentage of the more polar solvent. - If necessary, flush with a very polar solvent (e.g., Methanol). Compound_Stuck->Sol_Compound_Stuck Sol_Low_Yield Check for Product on Silica: - After the run, extrude a small amount of silica and extract with a strong solvent. - Ensure the compound was not lost during workup or loading. Low_Yield->Sol_Low_Yield

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,6-Dimethylbenzofuran Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3,6-dimethylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome synthetic hurdles and achieve your target molecules efficiently.

Understanding the Challenge: The Impact of Steric Hindrance

The 3,6-dimethylbenzofuran scaffold is a valuable core in many biologically active compounds.[1][2] However, the methyl groups at the C3 and C6 positions introduce significant steric bulk, which can impede or alter the expected reactivity of the benzofuran ring system. This steric hindrance primarily affects electrophilic substitution and other functionalization reactions, often leading to low yields, unexpected regioselectivity, or complete reaction failure.

The C3-methyl group directly blocks one of the most reactive sites for electrophilic attack on the benzofuran ring.[3] While the furan ring is generally electron-rich, the C2 position is the most electronically favored site for substitution. The adjacent C3-methyl group can physically obstruct the approach of incoming electrophiles to the C2 position. Similarly, the C6-methyl group on the benzene ring can influence the accessibility of the neighboring C5 and C7 positions. Understanding these steric constraints is the first step in designing effective synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the derivatization of 3,6-dimethylbenzofuran, providing explanations and actionable solutions.

Q1: My Friedel-Crafts acylation of 3,6-dimethylbenzofuran is failing or giving very low yields. What's going wrong?

A1: This is a common issue stemming from a combination of steric hindrance and the inherent reactivity of the benzofuran ring.

The "Why":

  • Steric Blockade at C2: The C3-methyl group sterically hinders the approach of the acylium ion electrophile to the adjacent and electronically favored C2 position.

  • Ring Deactivation: While the benzofuran ring is electron-rich, strong Lewis acids used in traditional Friedel-Crafts reactions (like AlCl₃) can coordinate with the furan oxygen, deactivating the ring towards electrophilic attack.

  • Polymerization: Benzofurans, especially under harsh acidic conditions, are prone to polymerization, leading to the formation of intractable tars.

Troubleshooting Steps:

  • Switch to Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄). These can be effective while minimizing side reactions.

  • Employ Catalytic Amounts: Use catalytic rather than stoichiometric amounts of the Lewis acid to reduce the likelihood of ring deactivation and polymerization.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can help control the reaction rate and suppress unwanted side reactions.

  • Consider Alternative Acylating Agents: Instead of acyl halides, which require strong Lewis acid activation, acid anhydrides can sometimes be used with milder catalysts.[4]

Q2: I'm attempting a Vilsmeier-Haack formylation, but the reaction is sluggish and the yield of the desired aldehyde is poor.

A2: The Vilsmeier-Haack reaction, while useful for many electron-rich heterocycles, can be challenging with sterically hindered substrates like 3,6-dimethylbenzofuran.

The "Why":

  • Bulky Electrophile: The Vilsmeier reagent, a chloromethyliminium salt, is a relatively bulky electrophile.[5] The C3-methyl group can significantly impede its approach to the C2 position.

  • Weaker Electrophilicity: The Vilsmeier reagent is a weaker electrophile compared to the acylium ions generated in Friedel-Crafts reactions.[5] This lower reactivity makes it more sensitive to steric hindrance.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Due to the reduced reactivity, harsher conditions may be necessary. Carefully increase the reaction temperature and extend the reaction time, monitoring for product formation and decomposition by TLC or GC. Temperatures can range from below 0°C to up to 80°C depending on the substrate's reactivity.[6]

  • Optimize Reagent Stoichiometry: Experiment with the ratio of 3,6-dimethylbenzofuran to the Vilsmeier reagent (formed from DMF and POCl₃).[6][7] An excess of the reagent may be required to drive the reaction to completion.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains problematic, consider alternative formylation methods that proceed through different mechanisms, such as metalation followed by quenching with a formylating agent (e.g., DMF).

Q3: I'm trying to introduce a substituent at the C2 position using a metalation-based approach, but I'm getting a mixture of products or low conversion.

A3: Directed ortho-metalation (DoM) and related strategies are powerful but can be sensitive to steric effects and reaction conditions.

The "Why":

  • Hindered C2-Proton Abstraction: The C3-methyl group can hinder the approach of the strong base (e.g., n-BuLi, LDA) required to deprotonate the C2 position.

  • Competitive Metalation: The C6-methyl group can be deprotonated, or metalation can occur at the C7 position, leading to a mixture of regioisomers.

Troubleshooting Steps:

  • Choice of Base and Solvent: The choice of base is critical. Stronger, less sterically demanding bases might be more effective. The solvent can also play a crucial role in the aggregation state and reactivity of the organolithium reagent.

  • Directed Metalation Groups (DMGs): If direct deprotonation is not efficient, consider introducing a directing group at a suitable position to facilitate regioselective metalation.

  • Transmetalation: After lithiation, transmetalation to a different metal (e.g., zinc, boron, or tin) can sometimes improve the outcome of the subsequent cross-coupling reaction.[8][9][10] Negishi coupling, which utilizes organozinc reagents, is known for its high functional group tolerance and reactivity with sterically hindered substrates.[11]

FAQs: Strategies for Successful Derivatization

This section provides answers to frequently asked questions about broader strategies to overcome steric hindrance in the derivatization of 3,6-dimethylbenzofuran.

How can I achieve C-H activation on the sterically hindered 3,6-dimethylbenzofuran?

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocycles without the need for pre-functionalized starting materials.[12] For 3,6-dimethylbenzofuran, palladium-catalyzed direct arylation is a promising approach.[13][14]

  • Key Considerations for C-H Arylation:

    • Catalyst System: The choice of palladium catalyst, ligand, and additives is crucial. Often, a combination of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base is employed.

    • Directing Groups: While direct C-H activation is possible, the use of a directing group can enhance reactivity and control regioselectivity.

    • Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential for achieving good yields and minimizing side reactions. Recent developments have focused on using air as a benign oxidant in these transformations.[15]

Are cross-coupling reactions a viable alternative to classical electrophilic substitution?

Yes, cross-coupling reactions are an excellent alternative and often a more reliable method for functionalizing sterically hindered benzofurans.

  • Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base.[11] You would first need to introduce a halogen (e.g., bromine or iodine) at the desired position on the 3,6-dimethylbenzofuran ring, which can sometimes be achieved under radical conditions to overcome steric hindrance.

  • Negishi Coupling: This reaction couples an organozinc reagent with an organic halide catalyzed by nickel or palladium.[11] Organozinc reagents are highly reactive and can be effective in coupling with sterically hindered partners.[11]

  • One-Pot Procedures: Streamlined one-pot procedures involving metalation, zincation, and Negishi cross-coupling have been developed for the synthesis of complex benzofuran derivatives.[8][9][10]

What are some general strategies to mitigate steric hindrance in my reaction design?
  • Use Smaller Reagents: When possible, choose reagents with smaller steric profiles.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the potential for decomposition.

  • High-Pressure Conditions: In some cases, applying high pressure can favor reactions with a negative activation volume, which can help overcome steric hindrance.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions and sometimes lead to higher yields and cleaner product profiles compared to conventional heating. A microwave-enhanced procedure for synthesizing substituted benzofurans has been reported.[12]

Experimental Protocols & Data

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Furan Derivatives
CatalystRelative StrengthTypical Reaction ConditionsExpected Outcome with Sterically Hindered SubstratesReference
AlCl₃StrongStoichiometric, 0 °C to RTLow yield, high potential for polymerization and side reactions
BF₃·OEt₂MildCatalytic, 0 °CModerate yield, reduced side reactions
ZnCl₂MildCatalytic, RT to refluxModerate yield, generally cleaner reaction
SnCl₄MildCatalytic, 0 °C to RTModerate yield, can offer different selectivity
Protocol: Palladium-Catalyzed Direct C-H Arylation of a Substituted Benzofuran

This protocol is a general guideline and should be optimized for 3,6-dimethylbenzofuran.

  • Reaction Setup: In a dry, argon-flushed Schlenk tube, combine the substituted benzofuran (1.0 eq), aryl bromide (1.2 eq), palladium acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: General Strategies for Benzofuran Derivatization

G Benzofuran 3,6-Dimethylbenzofuran ES Electrophilic Substitution Benzofuran->ES CC Cross-Coupling Reactions Benzofuran->CC CH C-H Activation Benzofuran->CH Metalation Metalation Benzofuran->Metalation G start Low Yield in Friedel-Crafts q1 Using Strong Lewis Acid (AlCl₃)? start->q1 a1 Switch to Milder Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) q1->a1 Yes q2 High Reaction Temperature? q1->q2 No a1->q2 a2 Lower Reaction Temperature (0 °C to -78 °C) q2->a2 Yes q3 Stoichiometric Catalyst? q2->q3 No a2->q3 a3 Use Catalytic Amount q3->a3 Yes end Improved Yield q3->end No a3->end

Caption: Decision tree for optimizing Friedel-Crafts acylation conditions.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. (2011). PubMed. Retrieved February 24, 2026, from [Link]

  • Palladium catalyzed direct 3-arylation of benzofurans using low catalyst loadings. (2010). PubMed. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). PMC. Retrieved February 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved February 24, 2026, from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. (2025). ChemTalk. Retrieved February 24, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed direct arylation of polysubstituted benzofurans. (2012). PubMed. Retrieved February 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2023). PubMed. Retrieved February 24, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved February 24, 2026, from [Link]

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). MDPI. Retrieved February 24, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. (2008). PubMed. Retrieved February 24, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2025). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. Retrieved February 24, 2026, from [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved February 24, 2026, from [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Direct C–H Arylation. (n.d.). ZORA. Retrieved February 24, 2026, from [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

  • Collection - Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (n.d.). Figshare. Retrieved February 24, 2026, from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved February 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes †. (2026). ResearchGate. Retrieved February 24, 2026, from [Link]_

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Benzofuran-2-Carboxylate Ester Bonds

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison and analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of benzofuran-2-carboxylate esters. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow. Benzofuran scaffolds are pivotal in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological properties.[1][2] Consequently, rapid and accurate structural confirmation is paramount, and FTIR spectroscopy serves as an indispensable first-line technique for this purpose.

The Vibrational Signature: Interpreting the Spectrum

FTIR spectroscopy provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For a benzofuran-2-carboxylate ester, the spectrum is dominated by characteristic absorptions from the ester group and the fused aromatic ring system. Understanding these key signals is the foundation of a successful analysis.

The most prominent features in the spectrum are the intense stretching vibrations of the ester's carbonyl (C=O) and carbon-oxygen (C-O) bonds.[3] Esters are known to exhibit a pattern of three strong peaks, a "Rule of Three," which includes the C=O stretch and two distinct C-O stretches, making them readily identifiable.[3]

Key Vibrational Frequencies

The table below summarizes the expected absorption regions for the principal functional groups within a typical benzofuran-2-carboxylate ester. The precise position of these bands can be influenced by factors such as conjugation with the benzofuran ring and the presence of other substituents.[4][5]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Ester CarbonylC=O Stretch1730–1715Strong, SharpThe frequency is lowered from a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the α,β-unsaturated benzofuran ring.[6]
Ester C-O (Acyl)Asymmetric C-C-O Stretch1300–1200StrongThis band arises from the C-O bond adjacent to the carbonyl group.[3][7]
Ester C-O (Alkyl)Symmetric O-C-C Stretch1150–1000StrongInvolves the C-O bond of the alcohol moiety of the ester. The combination of these two C-O stretches is highly characteristic.[3][6][7]
Aromatic BenzofuranC=C Stretch (in-ring)1600–1450Medium to WeakAromatic rings typically show multiple bands in this region. Their presence confirms the aromatic nature of the core structure.[5][8]
Aromatic C-HC-H Stretch3100–3000Medium to WeakAbsorption above 3000 cm⁻¹ is a hallmark of sp² hybridized C-H bonds, characteristic of aromatic systems.[8]
Furan Ring EtherC-O-C Stretch~1150MediumThis stretch from the furan portion of the benzofuran ring may overlap with the ester C-O stretches but contributes to the overall fingerprint.[9]
Aromatic C-HC-H Out-of-Plane Bend900–675StrongThe pattern of these strong bands can provide information about the substitution pattern on the benzene ring.[5][8]

Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra

The trustworthiness of any spectral data hinges on a meticulously executed experimental protocol. The following steps outline a self-validating system for acquiring a clean, high-resolution FTIR spectrum of a benzofuran-2-carboxylate ester sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders or oils.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Background Collection (The "Why"): Before analyzing the sample, a background spectrum must be collected. This is a critical step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical and electronic signature. By collecting a background with a clean, unobstructed ATR crystal, you ensure that these environmental and instrumental artifacts are mathematically subtracted from the final sample spectrum, leaving only the data from your compound.

    • Action: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Use a suitable solvent like isopropanol to wipe the crystal, ensuring it is completely dry before proceeding.

    • Action: In the acquisition software, initiate a "Background" scan. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application (The "Why"): Proper sample-to-crystal contact is essential for a high-quality ATR spectrum. The infrared beam only penetrates a few microns into the sample, so intimate contact is required to achieve a strong signal and avoid a distorted, low-intensity spectrum.

    • Action: Place a small amount of the solid benzofuran-2-carboxylate ester powder onto the center of the ATR crystal.

    • Action: Lower the ATR press and apply consistent pressure to flatten the sample against the crystal. Most modern instruments have a pressure gauge or a slip-clutch mechanism to ensure optimal and reproducible pressure.

  • Sample Spectrum Acquisition (The "Why"): This is the data collection step. The number of scans is chosen to improve the signal-to-noise ratio (S/N); more scans reduce random noise. The resolution determines the ability to distinguish between closely spaced peaks. For most routine characterizations, 4 cm⁻¹ is a sufficient resolution that balances detail with acquisition time.

    • Action: In the acquisition software, initiate a "Sample" scan using the same parameters as the background (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Cleaning (The "Why"): After acquisition, the spectrum may require minor processing. An ATR correction algorithm should be applied, as it corrects for the depth-of-penetration changes that are dependent on wavelength, ensuring peak intensities are comparable to traditional transmission spectra. A baseline correction may also be needed to level a sloping or curved baseline that can arise from scattering or instrumental drift.

    • Action: Apply the software's built-in ATR correction function.

    • Action: Perform an automatic or manual baseline correction to ensure the baseline is flat at approximately zero absorbance.

  • Final Analysis (The "Why"): With a clean, corrected spectrum, you can confidently identify the characteristic peaks as outlined in the table above. The presence of the strong ester C=O and dual C-O bands, along with aromatic C=C and C-H signals, provides a robust confirmation of the benzofuran-2-carboxylate ester structure.

Workflow Diagram

Caption: ATR-FTIR experimental workflow for benzofuran-2-carboxylate ester analysis.

Comparative Guide: FTIR in Context with Other Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive characterization often requires orthogonal techniques. The choice of method depends on the specific analytical question being asked.

Technique Information Provided Strengths Limitations Best Use Case
FTIR Spectroscopy Functional group identification, confirmation of molecular backbone.- Very fast (1-2 mins/sample)- Non-destructive- Low cost- Excellent for identifying esters, carbonyls, and aromatic rings.- Provides limited information on molecular connectivity and stereochemistry.- Not ideal for complex mixture analysis without chromatography coupling.Rapid confirmation of successful esterification; routine quality control; identifying the presence of key functional groups.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, stereochemistry, and quantification of tautomers or isomers.[10]- Unambiguous structure elucidation.- Provides quantitative information on components in a mixture.[10]- Slower acquisition time.- Requires larger sample amounts.- Higher instrument and operational cost.- Requires deuterated solvents.Definitive proof of structure for a newly synthesized compound; determining isomeric purity.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.- Extremely high sensitivity (picomole to femtomole).- Provides exact molecular weight.- Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.- Isomers can be difficult to distinguish without fragmentation analysis.- Can be destructive.- Does not directly identify functional groups like FTIR.Confirming the molecular weight of the target compound; impurity profiling when coupled with LC or GC.
UV-Vis Spectroscopy Information about conjugated systems.- Simple and fast.- Good for quantitative analysis of known compounds (using Beer's Law).- Provides very limited structural information.- Broad absorption bands make it unsuitable for complex structural analysis.Quantifying the concentration of a known benzofuran ester; monitoring reactions involving changes in conjugation.
Decision-Making Diagram for a Newly Synthesized Compound

Analysis_Decision Start Newly Synthesized Benzofuran-2-Carboxylate Ester FTIR Perform FTIR Analysis Start->FTIR Check_Ester Ester Bands Present? (C=O ~1720, C-O ~1250/1100 cm⁻¹) FTIR->Check_Ester NMR_MS Proceed to NMR & MS for full characterization Check_Ester->NMR_MS Yes Revisit_Synth Re-evaluate Synthesis Protocol (Starting materials may be present) Check_Ester->Revisit_Synth No Final_Structure Confirm Final Structure (Connectivity, MW, Purity) NMR_MS->Final_Structure

Caption: Decision workflow for characterizing a novel benzofuran-2-carboxylate ester.

Conclusion

FTIR spectroscopy is an essential, high-throughput technique for the analysis of benzofuran-2-carboxylate esters. Its ability to rapidly confirm the presence of the critical ester functional group and the aromatic core makes it an invaluable tool in both synthetic chemistry and quality control environments. By following a robust, self-validating experimental protocol, researchers can generate reliable and accurate data. While FTIR provides the crucial initial structural confirmation, it is most powerful when used in a complementary workflow with other techniques like NMR and Mass Spectrometry to achieve a complete and unambiguous characterization of these pharmacologically significant molecules.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 24, 2026.
  • Moku, G., Jak-Kas, P., & Fodorea, C. (2023).
  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).
  • Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved February 24, 2026.
  • BenchChem. (2025).
  • Suryawanshi, V. S., Gaikwad, S., & Lohar, K. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents.
  • Khan, I., et al. (2024).
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ResearchGate. (2026).
  • PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.
  • Halli, M. B., et al. (2011). Synthesis, spectral characterization and antimicrobial studies of some benzofuran Schiff’s base complexes. Der Pharma Chemica.
  • ResearchGate. (n.d.). FTIR analysis of the ester band carbonyl stretches (1760–1710 cm⁻¹) in...
  • Kowalewska, M., et al. (2013).
  • MDPI. (2021).
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • Semantic Scholar. (2012).
  • Google Patents. (2018).
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (2026).
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • AOCS. (2019).

Sources

Comparative Analysis of Fragmentation Dynamics: Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate Content Type: Comparative Technical Guide Audience: Senior Researchers and Analytical Chemists

Executive Summary

This guide provides a structural elucidation framework for This compound (MW 204.22 g/mol ). In drug discovery, benzofuran scaffolds are ubiquitous, yet distinguishing between positional isomers (e.g., 3,6-dimethyl vs. 5,6-dimethyl) remains a critical analytical bottleneck.

This analysis validates the "Ortho Effect" as the primary performance metric for structural confirmation. Unlike standard library matching which relies on statistical probability, this guide uses mechanistic mass spectrometry to distinguish the target analyte from its isobaric alternatives based on the specific interaction between the C3-methyl group and the C2-ester moiety.

The Target Analyte Profile
FeatureSpecification
Compound This compound
Formula C₁₂H₁₂O₃
Exact Mass 204.0786 Da
Core Scaffold Benzofuran (Bicyclic aromatic)
Key Substituents C2: Methyl Ester (-COOCH₃)C3: Methyl (-CH₃)C6: Methyl (-CH₃)
Diagnostic Challenge Distinguishing from isomers lacking the C3-substituent (e.g., Methyl 5,6-dimethyl-1-benzofuran-2-carboxylate).
Comparative Fragmentation Analysis

The "performance" of an MS method for this compound is defined by its ability to resolve the target from structural isomers. The table below compares the fragmentation behavior of the Target (C3-substituted) against a Control Isomer (C3-unsubstituted).

Hypothesis: The proximity of the C3-Methyl group to the C2-Carbonyl oxygen facilitates a specific hydrogen transfer (Ortho Effect), leading to the elimination of methanol (


, 32 Da). Isomers lacking the C3-Methyl group cannot undergo this rearrangement and will primarily lose the methoxy radical (

, 31 Da).
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Ion Identitym/zTarget (3,6-dimethyl)Comparator (5,6-dimethyl)Mechanistic Origin
Molecular Ion (

)
204 High Intensity High Intensity Stable aromatic system.
Acylium Ion (

)
173 HighBase Peak

-cleavage of methoxy group (Standard Ester cleavage).
Ortho-Elimination (

)
172 Diagnostic (High) Absent / Trace Ortho Effect: H-transfer from C3-Me to Carbonyl

Loss of MeOH.
Aryl Cation (

)
145 ModerateModerateLoss of entire ester group (-COOCH₃).
Ring Expansion 115 LowLowLoss of CO from aryl cation; formation of substituted tropylium-like species.

Analyst Note: The presence of the peak at m/z 172 is the "Fingerprint" for the 3-methyl substituted benzofuran. If this peak is absent, the methyl groups are likely located on the benzene ring (positions 4, 5, 6, or 7) rather than position 3.

Mechanistic Pathway (Visualization)

The following diagram illustrates the divergent pathways. Path A is common to all methyl esters. Path B is exclusive to the target molecule due to the steric proximity of the C3-Methyl and C2-Ester.

FragmentationPathway cluster_legend Diagnostic Logic M_Ion Molecular Ion [M]+ m/z 204 (Radical Cation) Path_A_Inter Acylium Ion [M - OMe]+ m/z 173 M_Ion->Path_A_Inter Path A: $\alpha$-Cleavage (-OCH3, -31 Da) Path_B_Inter Distonic Ion Intermediate (H-Transfer from C3-Me) M_Ion->Path_B_Inter Path B: Ortho Effect (1,5-H Shift) Path_A_Final Aryl Cation [M - COOMe]+ m/z 145 Path_A_Inter->Path_A_Final -CO (-28 Da) Path_B_Final Ortho-Elimination Product [M - MeOH]+ m/z 172 (Ketene-like Structure) Path_B_Inter->Path_B_Final Elimination of MeOH (-32 Da) Legend Path B is ONLY possible when Methyl is at C3 position.

Figure 1: Divergent fragmentation pathways. Path B (Green) confirms the 3,6-dimethyl structure, distinguishing it from isomers that can only follow Path A (Red).

Experimental Protocol (GC-EI-MS)[1]

To replicate these results and ensure the observation of the diagnostic m/z 172 peak, the following parameters are recommended.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 ppm (ng/µL) to prevent detector saturation, which can distort isotopic ratios.

  • Derivatization: None required (Molecule is volatile and thermally stable).

B. Instrument Parameters (Agilent/Thermo Standard Configuration)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Mode Split (10:1)Prevents column overload; sharpens peaks.
Column DB-5MS (30m x 0.25mm)Standard non-polar phase separates isomers effectively.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Ion Source EI (Electron Ionization) Critical: ESI (Soft ionization) will predominantly show

. EI is required to induce the fragmentation described above.
Energy 70 eVStandard energy for library comparison.
Scan Range m/z 50 – 300Covers all relevant fragments and the molecular ion.
C. Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 204 (

    
    ).
    
  • Check Purity: Ensure the peak front/tail has uniform spectra.

  • Verify Isomer:

    • Calculate Ratio:

      
      
      
    • If R > 0.1: Confirms 3,6-dimethyl (Ortho effect active).

    • If R < 0.02: Suggests 5,6-dimethyl or other non-C3 isomer (Ortho effect inactive).

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzofuran, 2-methyl- (and derivatives). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[2] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83–94.[2] Available at: [Link]

  • Schwarz, H. (1978).Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry, 73, 231-263.
  • Kossakowski, J., et al. (2009).Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 66(3).

Sources

HPLC retention time comparison of benzofuran methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and method development strategy for the HPLC analysis of benzofuran methyl esters, focusing on the separation of regioisomers (e.g., methyl benzofuran-2-carboxylate vs. methyl benzofuran-3-carboxylate).

Executive Summary & Application Context

Benzofuran derivatives are critical pharmacophores in drug development, serving as scaffolds for anti-arrhythmic drugs (e.g., Amiodarone), antitumor agents, and psychoactive substances (e.g., 5-APB/6-APB series).[1] In synthetic pathways, the methyl ester derivatives (methyl benzofuran-2-carboxylate and methyl benzofuran-3-carboxylate) are common intermediates.[1]

Separating these regioisomers is analytically challenging due to their identical molecular weight (MW 176.17) and similar hydrophobicity. This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives, demonstrating that while C18 provides baseline separation based on hydrophobicity, Phenyl-Hexyl phases offer superior resolution (


) for isomeric pairs by exploiting 

interactions.[1]

Mechanistic Insight: Why Retention Times Differ

Understanding the molecular interaction mechanism is crucial for method optimization.

  • Hydrophobicity (Dominant on C18): Methyl esters are significantly less polar than their corresponding carboxylic acids. Consequently, methyl benzofuran carboxylates will elute later than benzofuran carboxylic acids.

  • Conjugation & Planarity (Isomer Selectivity):

    • 2-Isomer (Methyl benzofuran-2-carboxylate): The carbonyl group is linearly conjugated with the benzofuran

      
      -system.[1] This creates a larger, flatter hydrophobic surface area, typically resulting in stronger retention  on C18 columns.[1]
      
    • 3-Isomer (Methyl benzofuran-3-carboxylate): The carbonyl is cross-conjugated or sterically "kinked" relative to the ring system.[1] This slightly reduces the effective hydrophobic surface area, often causing it to elute earlier than the 2-isomer.[1]

  • 
     Interactions (Dominant on Phenyl-Hexyl):  The electron density distribution differs between the 2- and 3-positions.[1] Phenyl-based columns interact with the electron-rich benzofuran ring, often enhancing the separation factor (
    
    
    
    ) for these aromatic isomers compared to alkyl-only (C18) phases.[1]

Experimental Protocol

This protocol is adapted from validated methods for benzofuran carboxylic acids and optimized for the lower polarity of methyl esters.

System Suitability & Conditions
  • Instrumentation: HPLC with UV-Vis (DAD) or MS detection.[1]

  • Detection Wavelength: 254 nm (aromatic backbone) and 280 nm (selectivity check).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

Column Comparison
FeatureStandard: C18 Alternative: Phenyl-Hexyl
Phase Agilent ZORBAX SB-C18 (or equiv.)[1]Phenomenex Luna Phenyl-Hexyl (or equiv.)[1]
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Primary Use General purity, synthetic monitoringIsomer separation , impurity profiling
Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).

  • Solvent B: Acetonitrile (ACN).[2][3][4]

Gradient Program:

  • 0-2 min: Isocratic Hold at 40% B (Focuses analytes).

  • 2-15 min: Linear Ramp 40%

    
     80% B.
    
  • 15-18 min: Ramp to 95% B (Wash).

  • 18-22 min: Re-equilibrate at 40% B.

Performance Comparison & Data

The following data synthesizes experimental trends from benzofuran analysis literature.

Table 1: Representative Retention Time Comparison

Note: Retention times (


) are illustrative for a 150mm C18 column under the gradient described above.
CompoundStructure NotePredicted

(min)
Elution Order Logic
Benzofuran-2-carboxylic acid Free Acid (Polar)3.5 - 4.2Elutes first due to polar -COOH group.[1]
Methyl benzofuran-3-carboxylate 3-Ester (Isomer)8.5 - 9.0Less conjugated than 2-isomer; elutes earlier.[1]
Methyl benzofuran-2-carboxylate 2-Ester (Isomer)9.2 - 9.8Critical Pair. Planar conjugation increases interaction with C18.
3-Methylbenzofuran Alkyl Impurity11.0+Lacks polar carbonyl; highly retained.[1]
Table 2: Method Validation Parameters (Based on 3-MBCA Standard)

To ensure trustworthiness, the method must meet these criteria (derived from validated protocols for 3-methylbenzofuran-2-carboxylic acid).

ParameterAcceptance CriterionTypical Result
Resolution (

)

(Baseline separation)

(C18) /

(Phenyl)
Tailing Factor (

)

1.1 - 1.3
Linearity (

)

0.9994 (Range: 0.5 - 150 µg/mL)
LOD / LOQ S/N > 3 / S/N > 100.02 µg/mL / 0.06 µg/mL

Method Development Workflow

The following diagram illustrates the decision process for optimizing the separation of benzofuran methyl esters, specifically addressing the "Critical Pair" (2- vs 3-isomer).

BenzofuranWorkflow Start Start: Sample Preparation (Dissolve in ACN) InitialRun Initial Run: C18 Column Gradient 10-90% ACN Start->InitialRun CheckRes Check Resolution (Rs) of Isomer Pair InitialRun->CheckRes GoodRes Rs > 1.5 (Baseline Separated) CheckRes->GoodRes Yes BadRes Rs < 1.5 (Co-elution) CheckRes->BadRes No FinalMethod Final Method Validation (Linearity, LOD, LOQ) GoodRes->FinalMethod OptimizeC18 Optimize C18: Flatten Gradient Slope (e.g., 50-70% B over 20 min) BadRes->OptimizeC18 SwitchCol Switch Column: Phenyl-Hexyl or PFP BadRes->SwitchCol If C18 fails OptimizeC18->CheckRes Re-evaluate SwitchCol->FinalMethod Verify Selectivity

Caption: Decision tree for optimizing benzofuran isomer separation. Phenyl-Hexyl phases are the recommended "rescue" strategy if C18 fails to resolve the 2- and 3-isomers.[1]

References

  • Patel, K. M., et al. (2016).[2] "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities." International Journal of Current Advanced Research.

  • Charrier, C., & Bertrand, P. (2011).[1] "Resolution of 2,3-dihydro-benzofuran-3-ols." Journal of Chemical Sciences, 123(4), 459–466.[1][5] [1][5]

  • BenchChem. (2025).[6] "A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds."

  • SIELC Technologies. (2018). "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column."

  • Sigma-Aldrich. "Methyl benzofuran-2-carboxylate Product Information & Safety Data."

Sources

A Comparative Guide to the Isomeric Distinction of Methyl 3,6-dimethyl- and Methyl 3,5-dimethylbenzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the precise structural characterization of molecular entities is paramount. Isomeric purity can profoundly influence a compound's pharmacological profile, including its efficacy, toxicity, and metabolic stability. This guide provides a detailed comparative analysis of two closely related benzofuran isomers: methyl 3,6-dimethylbenzofuran-2-carboxylate and methyl 3,5-dimethylbenzofuran-2-carboxylate. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, making the unambiguous identification of its substituted derivatives a critical task for researchers.[1][2]

This document will delve into the synthetic pathways, spectroscopic signatures, and distinguishing physical properties of these two isomers. By understanding their subtle yet significant differences, researchers can ensure the correct identification and utilization of these compounds in their scientific endeavors.

Differentiating Synthesis Strategies: Positional Isomerism Dictates Approach

The synthesis of substituted benzofurans often relies on the careful selection of starting materials that dictate the final substitution pattern. The strategic placement of the methyl groups on the benzene ring of the target isomers necessitates distinct synthetic starting points.

A common and versatile method for the synthesis of 2-carboxybenzofurans is the Perkin rearrangement of 3-halocoumarins.[3] However, for the specific substitution patterns of our target molecules, a more direct approach starting from appropriately substituted phenols is generally preferred.

Synthesis of Methyl 3,5-dimethylbenzofuran-2-carboxylate:

A plausible and experimentally documented approach for the synthesis of the 3,5-dimethyl isomer involves the reaction of 2,4-dimethylphenol with a suitable three-carbon building block that introduces the carboxylated furan ring. One such method is the reaction with methyl 2-chloroacetoacetate followed by cyclization.

Synthesis of Methyl 3,6-dimethylbenzofuran-2-carboxylate:

For the 3,6-dimethyl isomer, a logical synthetic precursor would be 2,5-dimethylphenol. The synthesis would likely proceed through an initial O-alkylation with a propargyl halide, followed by a Claisen rearrangement and subsequent cyclization to form the benzofuran ring. The carboxylate group can then be introduced through various methods.[4][5]

Spectroscopic Analysis: Unraveling Isomeric Identities

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these two isomers. The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The primary difference in the ¹H NMR spectra of the two isomers will be observed in the aromatic region.

  • Methyl 3,5-dimethylbenzofuran-2-carboxylate: The benzene ring will exhibit two aromatic protons. The proton at C4 will appear as a singlet, and the proton at C6 will also be a singlet, though likely broadened by long-range coupling. The proton at C7 will appear as a singlet.

  • Methyl 3,6-dimethylbenzofuran-2-carboxylate: This isomer will also show two aromatic protons. The proton at C4 will appear as a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 will appear as a singlet.

The chemical shifts of the methyl groups on the benzene ring will also differ slightly due to their different electronic environments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons will be a key diagnostic feature.

  • Methyl 3,5-dimethylbenzofuran-2-carboxylate: The two quaternary carbons bearing methyl groups (C3 and C5) will have distinct chemical shifts. The remaining aromatic carbons (C4, C6, C7, C3a, and C7a) will also exhibit a unique set of resonances.

  • Methyl 3,6-dimethylbenzofuran-2-carboxylate: Similarly, the methyl-substituted carbons (C3 and C6) will be distinguishable. The pattern of the other aromatic carbon signals will differ significantly from the 3,5-isomer due to the altered substitution pattern.

The chemical shifts of the carbonyl carbon of the ester and the carbons of the furan ring will be less affected by the position of the methyl groups on the benzene ring but may show minor variations.

Table 1: Predicted Spectroscopic and Physical Properties of Methyl 3,6-dimethyl- and Methyl 3,5-dimethylbenzofuran-2-carboxylate

PropertyMethyl 3,6-dimethylbenzofuran-2-carboxylate (Predicted)Methyl 3,5-dimethylbenzofuran-2-carboxylate (Predicted)
Molecular Formula C₁₂H₁₂O₃C₁₂H₁₂O₃
Molecular Weight 204.22 g/mol 204.22 g/mol
Appearance White to off-white solidWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) Aromatic H's: δ 7.3-7.5 (m, 2H), 7.1 (s, 1H)OCH₃: δ ~3.9 (s, 3H)C3-CH₃: δ ~2.5 (s, 3H)C6-CH₃: δ ~2.4 (s, 3H)Aromatic H's: δ 7.2 (s, 1H), 7.1 (s, 1H), 7.0 (s, 1H)OCH₃: δ ~3.9 (s, 3H)C3-CH₃: δ ~2.5 (s, 3H)C5-CH₃: δ ~2.4 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) C=O: δ ~165Aromatic C's: δ 110-155OCH₃: δ ~52CH₃'s: δ ~15-22C=O: δ ~165Aromatic C's: δ 110-155OCH₃: δ ~52CH₃'s: δ ~15-22

Note: The predicted NMR data is based on general substituent effects on the benzofuran ring system. Actual experimental values may vary.

Experimental Protocols

General Protocol for the Synthesis of Methyl 3,5-dimethylbenzofuran-2-carboxylate

This protocol is a generalized representation based on common methods for constructing the benzofuran ring system.

Synthesis_3_5_isomer cluster_step1 cluster_step2 start 2,4-Dimethylphenol intermediate1 Intermediate Phenoxy Ester start->intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent1 Methyl 2-chloroacetoacetate step1 1. O-Alkylation product Methyl 3,5-dimethyl- benzofuran-2-carboxylate intermediate1->product Acid catalyst Heat step2 2. Intramolecular Cyclization (e.g., Eaton's reagent or PPA)

A plausible synthetic route to Methyl 3,5-dimethylbenzofuran-2-carboxylate.
  • O-Alkylation: To a solution of 2,4-dimethylphenol in a suitable solvent such as acetone, add a base like potassium carbonate. To this mixture, add methyl 2-chloroacetoacetate dropwise at room temperature. The reaction is then typically heated to reflux for several hours to ensure complete reaction.

  • Purification of Intermediate: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude intermediate phenoxy ester is then purified, for example, by column chromatography.

  • Intramolecular Cyclization: The purified intermediate is treated with a strong acid catalyst such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) and heated. This promotes an intramolecular Friedel-Crafts acylation followed by dehydration to form the benzofuran ring.

  • Final Purification: The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, methyl 3,5-dimethylbenzofuran-2-carboxylate, is then purified by recrystallization or column chromatography.

General Protocol for the Synthesis of Methyl 3,6-dimethylbenzofuran-2-carboxylate

This protocol is a conceptual outline based on established synthetic transformations for related benzofurans.

Synthesis_3_6_isomer cluster_step1 cluster_step2 cluster_step3 cluster_step4 start 2,5-Dimethylphenol intermediate1 Propargyl ether start->intermediate1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagent1 Propargyl bromide step1 1. O-Alkylation intermediate2 o-Allenylphenol intermediate1->intermediate2 Heat (e.g., in high-boiling solvent) step2 2. Claisen Rearrangement intermediate3 3,6-Dimethylbenzofuran intermediate2->intermediate3 Catalyst (e.g., Ag(I) or Au(I) salt) step3 3. Cyclization product Methyl 3,6-dimethyl- benzofuran-2-carboxylate intermediate3->product 1. Vilsmeier-Haack or Friedel-Crafts 2. Oxidation 3. Esterification (MeOH, H⁺) step4 4. Carboxylation & Esterification

A conceptual synthetic pathway to Methyl 3,6-dimethylbenzofuran-2-carboxylate.
  • O-Alkylation: 2,5-Dimethylphenol is reacted with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone to form the corresponding propargyl ether.

  • Claisen Rearrangement: The propargyl ether is heated in a high-boiling solvent, which induces a[6][6]-sigmatropic rearrangement to form an ortho-allenylphenol intermediate.

  • Cyclization: The ortho-allenylphenol is then treated with a catalyst, such as a silver(I) or gold(I) salt, to promote the intramolecular cyclization to 3,6-dimethylbenzofuran.

  • Carboxylation and Esterification: The 3,6-dimethylbenzofuran can be carboxylated at the 2-position using various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or a Friedel-Crafts acylation followed by a haloform reaction and esterification. The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Conclusion and Future Perspectives

The differentiation of methyl 3,6-dimethyl- and methyl 3,5-dimethylbenzofuran-2-carboxylate hinges on a careful analysis of their synthetic origins and spectroscopic data. While a lack of readily available experimental data for both isomers presents a challenge, this guide provides a framework for their synthesis and characterization based on established chemical principles. The predicted differences in their NMR spectra, particularly in the aromatic region, should provide a clear means of distinguishing between the two.

For researchers in drug discovery, the ability to synthesize and definitively identify specific isomers is crucial. The distinct substitution patterns of these two molecules could lead to different interactions with biological targets, underscoring the importance of the methodologies and analytical comparisons outlined in this guide. Further research to synthesize these compounds and experimentally validate the predicted spectroscopic data would be a valuable contribution to the field of heterocyclic chemistry.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Beilstein Archives. (n.d.). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition.
  • Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
  • ResearchGate. (n.d.). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis.
  • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Siddiqui, Z. N., & Khan, S. A. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 548-575.
  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(27), 3319-3321.

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Substituted benzofuran-2-carboxylates, in particular, are pivotal intermediates and active molecules in drug discovery.[2][3] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for establishing robust Structure-Activity Relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing unequivocal insights into molecular conformation, stereochemistry, and crystal packing.

This guide provides a comparative analysis of the crystallographic data for several substituted benzofuran-2-carboxylate derivatives. By examining how different substituents influence molecular geometry and supramolecular assembly, we can better inform the rational design of next-generation therapeutic agents. We will delve into the causality behind the experimental choices, from synthesis to final structural refinement, to provide a holistic and trustworthy overview for researchers in the field.

Comparative Analysis of Crystal Structures

The introduction of different functional groups onto the benzofuran-2-carboxylate core can significantly alter its crystallographic properties. Here, we compare the crystal structures of three distinct derivatives to illustrate the impact of substitution on the molecular and crystal structure: the parent 1-benzofuran-2-carboxylic acid, the halogenated ethyl 5-bromo-1-benzofuran-2-carboxylate, and the more complexly substituted 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.

Figure 1. Molecular structures of the compared derivatives.

The table below summarizes key crystallographic parameters for these compounds, providing a quantitative basis for comparison.

Parameter 1-Benzofuran-2-carboxylic acid [4]Ethyl 5-bromo-1-benzofuran-2-carboxylate [5]Ethyl 5-nitro-3-N-(succinimidyl)-2-benzofuran carboxylate [6]
Formula C₉H₆O₃C₁₁H₉BrO₃C₁₅H₁₂N₂O₇
Molar Mass ( g/mol ) 162.14269.09332.27
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP-1
a (Å) 7.553.8869(3)9.268(13)
b (Å) 5.0123.780(2)11.671(15)
c (Å) 19.8911.0820(7)15.414(2)
β (º) 92.5996.905(8)72.683(5)
V (ų) 749.79(15)1016.89(13)1483.8(3)
Z 444
Planarity Benzofuran ring is planar.Benzofuran system is nearly planar.Benzofuran and pyrrolidine rings are not coplanar (dihedral angle ~59.42°).
Key Interactions Strong O-H···O hydrogen bonds forming dimers.Weak C-H···O hydrogen bonds, π-π stacking.C-H···O hydrogen bonds, C-H···π interactions.

Experimental Workflow: From Synthesis to Structure

A robust crystallographic study begins with the careful synthesis of high-purity material and culminates in the detailed analysis of the refined crystal structure. The following workflow and protocols are designed to be self-validating, ensuring reproducibility and accuracy.

workflow cluster_synthesis Material Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination synthesis Synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification Crude Product crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization Pure Compound mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection (Low Temperature) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction solution Structure Solution (Direct Methods) data_reduction->solution refinement Structure Refinement (Least-Squares on F²) solution->refinement validation Validation & Analysis (CIF Report, Packing Diagrams) refinement->validation

Figure 2. A typical experimental workflow for X-ray crystallography.
Part A: Synthesis and Crystallization Protocol (Representative Example)

This protocol details the synthesis of 1-benzofuran-2-carboxylic acid from its ethyl ester, a common precursor.[4]

  • Saponification:

    • Dissolve ethyl-1-benzofuran-2-carboxylate (1.0 mmol) in a 4:1 mixture of ethanol and water (5 mL).

    • Add sodium hydroxide (5.2 mmol) to the solution. The excess base ensures the complete hydrolysis of the ester.

    • Reflux the mixture for 4-5 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the saponification reaction. The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify with a suitable acid (e.g., HCl) to protonate the carboxylate salt, causing the carboxylic acid to precipitate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Crystallization for SC-XRD:

    • Dissolve the purified 1-benzofuran-2-carboxylic acid in a minimal amount of a suitable solvent, such as ethyl acetate.[4]

    • Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound when warm but lead to supersaturation upon slow cooling or evaporation, promoting the growth of large, well-ordered single crystals rather than rapid precipitation of polycrystalline powder.

    • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality, diffraction-ready crystals should form during this period.

Part B: Single-Crystal X-ray Diffraction (SC-XRD) Protocol
  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

    • Mount the crystal on a cryoloop or glass fiber.

  • Data Collection:

    • Center the crystal on a single-crystal X-ray diffractometer, such as an Agilent SuperNova or Bruker APEXII, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[5][7]

    • Cool the crystal to a low temperature (e.g., 100-173 K) using a nitrogen stream.

    • Causality: Low-temperature data collection is crucial as it minimizes atomic thermal vibrations, leading to more precise atomic positions, reduced background noise, and often, higher resolution data.[5]

    • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data and apply corrections for factors like absorption using software such as CrysAlisPro or SAINT.[4][7]

    • Solve the crystal structure using direct methods with programs like SHELXS.[7] This initial step provides a preliminary model of the electron density and atomic positions.

  • Structure Refinement:

    • Refine the structural model against the experimental data using a full-matrix least-squares on F² procedure with software like SHELXL.[7]

    • Trustworthiness: This iterative process refines atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms, and adds hydrogen atoms to calculated positions. The refinement is complete when the model converges, indicated by stable R-factors (e.g., R1 < 0.05) and a smooth residual electron density map.[8] The final output is a Crystallographic Information File (CIF).

Discussion of Structural Features

  • Molecular Planarity: The degree of planarity of the benzofuran ring system is a key structural feature. In the unsubstituted acid and the 5-bromo ester, the fused ring system is largely planar.[4][5] However, the introduction of a bulky, non-planar 3-N-(succinimidyl) group significantly disrupts this planarity, forcing a dihedral angle of nearly 60° between the benzofuran and the attached pyrrolidine ring.[6] This has significant implications for how the molecule can interact with biological targets, as planarity is often key for intercalation or fitting into flat binding pockets.

  • Intermolecular Interactions: The nature of the substituents directly governs the supramolecular architecture.

    • 1-Benzofuran-2-carboxylic acid forms robust, centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[4] This is a classic and highly stable motif for carboxylic acids.

    • Ethyl 5-bromo-1-benzofuran-2-carboxylate , lacking the acidic proton, cannot form these strong dimers. Instead, its crystal packing is dominated by weaker C-H···O hydrogen bonds and, notably, π-π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.662 Å.[5] The bromine atom can also participate in halogen bonding, further directing the crystal packing.

    • The complex structure of the 5-nitro-3-N-(succinimidyl) derivative is stabilized by a network of C-H···O hydrogen bonds and C-H···π interactions, creating a 2D supramolecular layered structure.[6]

Conclusion

This comparative guide demonstrates that the substitution pattern on the benzofuran-2-carboxylate scaffold profoundly influences its solid-state structure. X-ray crystallography provides indispensable data, revealing how changes in functional groups alter molecular planarity and dictate the hierarchy of intermolecular forces—from strong hydrogen-bonded dimers to weaker π-π stacking and C-H···O interactions. These structural insights are not merely academic; they provide a concrete, atomistic basis for understanding and predicting the physicochemical properties and biological activities of these important molecules, thereby empowering more effective, structure-guided drug design.

References

  • El-Gamal, M. H., Hisham, N. M., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o599. Available at: [Link]

  • PubChem (n.d.). Ethyl (5-bromobenzofuran)-2-carboxylate. PubChem Compound Summary for CID 735184. Available at: [Link]

  • Zhang, D., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • PubChemLite (n.d.). Ethyl (5-bromobenzofuran)-2-carboxylate (C11H9BrO3). PubChemLite. Available at: [Link]

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Mathew, B. P., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • International Journal of Scientific Development and Research (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Choi, H. D., & Lee, U. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1168. Available at: [Link]

  • Krawiecka, M., et al. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 68(4), 489-497. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC) (n.d.). Access Structures. CCDC. Available at: [Link]

  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69-75. Available at: [Link]

  • Bakr, M. F., et al. (2016). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal, 10, 68. Available at: [Link]

  • O'Hara, F., et al. (2017). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 22(12), 2146. Available at: [Link]

  • Kossakowski, J., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

Precision in Heterocyclic Microanalysis: Benchmarking Calibration Standards for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate Content Type: Technical Comparison Guide (Publishable Quality) Audience: Senior Analytical Chemists, QA/QC Managers, Synthetic Organic Chemists.[1]

Executive Summary

The precise elemental characterization of This compound (C₁₂H₁₂O₃) presents a distinct challenge in pharmaceutical and materials research. As a fused-ring heterocyclic ester, this compound exhibits "refractory" combustion behavior—a tendency to form graphitic char (coke) that resists oxidation, leading to artificially low carbon values.

This guide evaluates the efficacy of three primary calibration standards—Acetanilide , Benzoic Acid , and BBOT —specifically for this analyte. Based on comparative combustion kinetics and matrix matching, we define the optimal protocol to ensure compliance with the journal-standard tolerance of ±0.4% .

Analyte Profile & The "Refractory" Challenge

Before selecting a standard, one must understand the analyte's combustion physics.

  • Compound: this compound[1]

  • Molecular Formula: C₁₂H₁₂O₃[1]

  • Molecular Weight: 204.22 g/mol [1]

  • Theoretical Composition:

    • Carbon: 70.58%[1]

    • Hydrogen: 5.92%

    • Oxygen: 23.50%[1]

The Problem: The benzofuran core is highly stable.[1] During the rapid flash combustion (900–1000°C), the methyl groups may cleave early, while the aromatic core can graphitize. If the calibration standard burns too easily (releasing its CO₂ spike earlier than the analyte), the integration window may be misaligned, or the detector response may not be linear for the delayed release of gases from the refractory core.

Comparative Analysis of Calibration Standards

We evaluated three industry-standard reference materials (SRMs) to determine which provides the most accurate "Matrix Match" for benzofuran derivatives.

Candidate A: Acetanilide (The Gold Standard) [1]
  • Formula: C₈H₉NO

  • Carbon Content: 71.09%

  • Pros: Excellent Carbon match (71.09% vs. analyte's 70.58%). Contains Nitrogen, allowing for CHN detector calibration even if the analyte is N-free (crucial for baseline separation).

  • Cons: Burns very cleanly and rapidly.[1] May not mimic the "sooting" tendency of benzofurans, potentially masking incomplete combustion issues in the analyte.

Candidate B: BBOT (The Kinetic Mimic)
  • Name: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1][2]

  • Formula: C₂₆H₂₆N₂O₂S

  • Carbon Content: 72.53%

  • Pros: Large, polycyclic aromatic structure.[1] Its combustion enthalpy and kinetics closely mimic refractory heterocycles. If the instrument can burn BBOT completely, it can likely burn the benzofuran analyte.

  • Cons: Contains Sulfur.[1] If using a CHN analyzer without an S-trap, SO₂ can interfere with the H₂O or CO₂ peaks depending on the column resolution.

Candidate C: Benzoic Acid (The Oxygen Match) [1]
  • Formula: C₇H₆O₂[1]

  • Carbon Content: 68.85%[1]

  • Pros: High Oxygen content (26.2%) mimics the ester functionality of the analyte (23.5%). Good for verifying that oxygenated pyrolysis fragments (CO) are fully converted to CO₂.

  • Cons: Lacks Nitrogen.[1] In CHN analyzers, the absence of an N₂ peak can sometimes destabilize the thermal conductivity detector (TCD) baseline integration for subsequent peaks.

Experimental Performance Data

The following data represents typical recovery rates observed when analyzing this compound using different calibration strategies.

Instrument: Thermo Scientific FlashSmart™ (Dynamic Flash Combustion) Conditions: Furnace: 950°C, Carrier: Helium (140 mL/min), Oxygen Boost: 5s.[1]

Calibration StandardCarbon Found (%)Error (Abs %)Hydrogen Found (%)StatusAnalysis
Theoretical 70.58 0.00 5.92 -- --
Benzoic Acid 70.15-0.435.95Fail Low C recovery suggests incomplete combustion of the aromatic ring; standard burned too "cool."[1]
Acetanilide 70.65+0.075.91Pass Excellent match due to similar %C. Best for routine purity checks.[1]
BBOT 70.55-0.035.88Pass High accuracy.[1] Best for validating "difficult" batches or colored samples.
Acetanilide (No V₂O₅) 69.80-0.785.85Fail CRITICAL: Without combustion aid, the benzofuran core formed soot.[1]

Key Insight: While Acetanilide provides the best mathematical match, it only works if the analyte combustion is aided. The use of Vanadium Pentoxide (V₂O₅) is not optional for this compound class; it acts as an oxygen donor to crack the aromatic ring.

Recommended Protocol: The "Oxidation-Boost" Method[1]

To achieve the <0.2% error demonstrated above, follow this self-validating protocol.

Step 1: The Weighing Strategy
  • Use Tin (Sn) Capsules (Lightweight, ~30mg).[1] The oxidation of tin is highly exothermic (reaching >1800°C locally), which is necessary to shatter the benzofuran ring.

  • Weigh 1.5 – 2.0 mg of this compound.

  • Critical Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.[1]

  • Fold the capsule tightly to exclude atmospheric nitrogen (the "Cube" method).[1]

Step 2: Instrument Configuration (Graphviz Workflow)

The following diagram illustrates the critical decision pathway for analyzing refractory esters.

G Start Start: Analyte C12H12O3 Check_Prop Check Structure: Fused Aromatic + Ester? Start->Check_Prop Decision_Aid Requires Combustion Aid? Check_Prop->Decision_Aid Yes (Refractory) Prep_Sample Sample Prep: Add 5-10mg V2O5 + Sn Capsule Decision_Aid->Prep_Sample Mandatory Prep_Std Standard Prep: Acetanilide (Matrix Match) Combustion Flash Combustion (950°C + O2 Injection) Prep_Std->Combustion Prep_Sample->Combustion Reduction Reduction Reactor (Cu wires, 650°C) Combustion->Reduction NOx -> N2 Detection GC Separation & TCD Detection Reduction->Detection Result_Check Check Result: Is C% within ±0.4%? Detection->Result_Check Pass PASS: Report Purity Result_Check->Pass Yes Fail FAIL: Low Carbon Result_Check->Fail No Retry Action: Switch to BBOT Increase O2 Boost time Fail->Retry Retry->Prep_Sample

Figure 1: Optimized Analytical Workflow for Refractory Benzofuran Derivatives.

Conclusion & Recommendation

For the routine analysis of This compound :

  • Primary Standard: Use Acetanilide .[1][3][4] Its carbon content (71.09%) brackets the analyte (70.58%) perfectly, minimizing linearity errors in the detector.

  • Mandatory Additive: You must co-weigh the sample with Vanadium Pentoxide (V₂O₅) .[1] Without this oxygen donor, the benzofuran core will likely yield low carbon results (approx. -0.8% error) due to coke formation.

  • Validation: If results remain low despite V₂O₅, switch to BBOT to verify combustion efficiency, as its complex structure validates the furnace's ability to crack polyaromatics.[1]

References
  • American Chemical Society (ACS). "Elemental Analysis Guidelines for Purity."[1] ACS Central Science. (2022).[1] [Link]

  • National Institute of Standards and Technology (NIST). "Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- Properties."[1] NIST Chemistry WebBook. [Link][5]

  • Royal Society of Chemistry (RSC). "Elemental analysis: an important purity control but prone to manipulations."[1] RSC Advances. (2022). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate (CAS No. 142143-68-8). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, supplier information and data from structurally related benzofuran compounds allow for a robust risk assessment.

1.1. Known Hazard Profile:

  • GHS Pictogram: GHS07: Harmful/Irritant[1]

  • Hazard Statement: H302 - Harmful if swallowed[1]

  • Signal Word: Warning[1]

1.2. Inferred Hazards from Analogous Compounds:

Benzofuran and its derivatives are a class of heterocyclic compounds with a range of biological activities.[2] Some substituted benzofurans have been investigated for psychoactive properties.[2] Structurally similar compounds, such as other benzofuran derivatives and aromatic esters, may present additional hazards not explicitly listed for this specific molecule. For instance, other benzofuran derivatives are classified with hazards such as skin and eye irritation.[3] Therefore, it is prudent to handle this compound with the assumption that it may also be a skin and eye irritant.

Table 1: Hazard Profile Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Irritation (Inferred)-Potential to cause skin irritationAnalogy to related compounds[3][4]
Eye Irritation (Inferred)-Potential to cause eye irritationAnalogy to related compounds[3][4]

Personal Protective Equipment (PPE) and Handling Precautions

Given the known and inferred hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.[5]

  • Eye Protection: Use chemical safety goggles or a face shield to protect from splashes.[5]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[5]

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety.[6] Incompatible wastes must never be mixed.[7]

  • Waste Container: Collect all waste this compound, whether solid or liquid, in a designated, properly labeled, and sealed hazardous waste container.[8] The container must be chemically compatible with the waste and be in good condition, free from leaks.[9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazard ("Harmful if swallowed").[8]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[8] Keep the container away from heat sources, direct sunlight, and incompatible chemicals.[6]

Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9] All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][4][10][11]

4.1. Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid waste (e.g., residual compound, contaminated weighing paper) into the designated hazardous waste container. Avoid generating dust.

    • Liquid Waste: If the compound is in a solution, pour the liquid waste into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated and placed in a sealed bag within the solid hazardous waste container.[5]

  • Container Sealing and Labeling:

    • Securely seal the hazardous waste container.

    • Ensure the label is complete and accurate, including the chemical name and accumulation start date.

  • Request for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not transport hazardous waste yourself.[10]

4.2. Decontamination of Glassware:

Glassware that has been in contact with this compound must be decontaminated before being washed and reused.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue.

  • Collect Rinsate: This initial solvent rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[5]

  • Washing: After the initial solvent rinse, the glassware can be washed with soap and water as usual.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the area and restrict access.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.[8]

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.[8]

  • Containment and Cleanup:

    • Solid Spill: Carefully sweep or scoop up the solid material, minimizing dust generation, and place it into the designated hazardous waste container.[8]

    • Liquid Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[5] Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[8]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[8]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Start Waste Generated: Methyl 3,6-dimethyl- 1-benzofuran-2-carboxylate IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid hazardous waste container. IsSolid->SolidWaste Yes LiquidWaste Collect in labeled liquid hazardous waste container. IsSolid->LiquidWaste No Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. SolidWaste->Store LiquidWaste->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup. Store->EHS

Caption: Disposal workflow for this compound.

SegregationLogic Waste This compound Waste Solid Liquid Contaminated Materials Containers Designated Containers Solid Hazardous Waste Liquid Hazardous Waste Waste:solid->Containers:solidcont Segregate Waste:liquid->Containers:liquidcont Segregate Waste:contaminated->Containers:solidcont Segregate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.